molecular formula C46H58N4O14S B15604228 Vincristine-d3Sulfate

Vincristine-d3Sulfate

货号: B15604228
分子量: 926.1 g/mol
InChI 键: AQTQHPDCURKLKT-REHGKODJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vincristine-d3Sulfate is a useful research compound. Its molecular formula is C46H58N4O14S and its molecular weight is 926.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C46H58N4O14S

分子量

926.1 g/mol

IUPAC 名称

methyl (1S,9R,11R,12S,19R)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43+,44+,45+,46?;/m1./s1/i3D3;

InChI 键

AQTQHPDCURKLKT-REHGKODJSA-N

产品来源

United States

Foundational & Exploratory

Vincristine-d3 Sulfate: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vincristine (B1662923) Sulfate (B86663), a cornerstone chemotherapy agent, with specific insights into the role of its deuterated analog, Vincristine-d3 Sulfate, in cancer research. This document details the mechanism of action, pharmacokinetic properties, and clinical applications of Vincristine Sulfate, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction to Vincristine and its Deuterated Form

Vincristine is a potent, naturally occurring vinca (B1221190) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus.[1] It is a widely used chemotherapeutic agent for various cancers, including leukemia, lymphoma, and certain solid tumors.[2][3][4][5][6][7][8] Vincristine-d3 Sulfate is the deuterium-labeled version of Vincristine Sulfate.[9] The incorporation of stable heavy isotopes like deuterium (B1214612) is primarily for its use as a tracer or an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS during drug development processes.[9][10] While Vincristine-d3 Sulfate itself is not typically used as a therapeutic agent, its application in pharmacokinetic and metabolic studies is crucial for understanding the behavior of Vincristine Sulfate in vivo.[10]

Mechanism of Action

Vincristine Sulfate exerts its anticancer effects by targeting microtubules, essential components of the cytoskeleton involved in cell division.[3][5][11] Its mechanism can be broken down into the following key steps:

  • Microtubule Binding: Vincristine specifically binds to β-tubulin, a subunit of the microtubule polymer.[3] This binding occurs at the positive ends of the microtubules.[11]

  • Inhibition of Microtubule Polymerization: By binding to tubulin, vincristine disrupts the assembly of microtubules.[3][11] This interference prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[11][12]

  • Cell Cycle Arrest: The disruption of the mitotic spindle leads to the arrest of cells in the metaphase of the cell cycle.[3][9][11][12]

  • Induction of Apoptosis: Unable to proceed through mitosis, the cancer cells undergo programmed cell death, or apoptosis.[1][11]

This targeted disruption of rapidly dividing cells is the basis of its efficacy as a cancer therapy.[11]

Quantitative Data

The following tables summarize key quantitative parameters related to Vincristine Sulfate's activity and pharmacokinetics.

Table 1: Binding Affinity and In Vitro Efficacy

ParameterValueReference
Ki for microtubule binding85 nM[9]

Table 2: Pharmacokinetic Parameters of Vincristine Sulfate in Adult Cancer Patients

ParameterMean ValueReference
Initial half-life (α)1.9 minutes[13]
Middle half-life (β)19.2 minutes[13]
Terminal half-life (γ)22.6 hours[13][14]
Volume of distribution at steady state (Vdss)167.6 L / 1.73 m²[13][14]
Plasma clearance141.9 mL/min/1.73 m²[13][14]
Fecal excretion~80% of injected dose[4][12][15]
Urinary excretion10% to 20% of injected dose[4][12][15]

Table 3: Common Intravenous Dosages for Vincristine Sulfate

Patient PopulationTypical DoseReference
Adult1.4 mg/m²[15][16]
Pediatric (>10 kg)1.5–2 mg/m²[15][16]
Pediatric (≤10 kg)0.05 mg/kg (starting dose)[15]

Note: A 50% dose reduction is recommended for patients with a direct serum bilirubin (B190676) level above 3 mg/100 mL.[15]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to evaluate the effects of Vincristine Sulfate.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of Vincristine Sulfate that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Vincristine Sulfate for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of Vincristine Sulfate on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with Vincristine Sulfate at a predetermined concentration (e.g., near the IC50 value) for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify cell cycle arrest.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To detect and quantify apoptosis induced by Vincristine Sulfate.

Methodology:

  • Cell Treatment: Treat cells with Vincristine Sulfate.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Visualizations

The following diagrams illustrate key aspects of Vincristine Sulfate's action and its study.

Vincristine_Mechanism_of_Action cluster_Cell Cancer Cell Vincristine Vincristine Sulfate Tubulin β-Tubulin Vincristine->Tubulin Binds to Microtubule Microtubule Polymerization Vincristine->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for Metaphase Metaphase Arrest MitoticSpindle->Metaphase Disruption leads to Apoptosis Apoptosis Metaphase->Apoptosis Triggers

Caption: Mechanism of action of Vincristine Sulfate leading to apoptosis.

Experimental_Workflow start Start: Cancer Cell Line treatment Treat with Vincristine Sulfate (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis end End: Evaluate Efficacy cell_cycle->end apoptosis->end

Caption: In vitro experimental workflow for evaluating Vincristine Sulfate.

Vincristine_Therapeutic_Side_Effects cluster_Action Mechanism of Action cluster_Outcomes Clinical Outcomes Microtubule_Disruption Microtubule Disruption in Rapidly Dividing Cells Therapeutic Therapeutic Effect: Cancer Cell Death Microtubule_Disruption->Therapeutic in Tumor Cells SideEffects Side Effects: Neurotoxicity, etc. Microtubule_Disruption->SideEffects in Healthy Dividing Cells (e.g., Neurons, GI tract)

Caption: Relationship between Vincristine's action and its effects.

Clinical Significance and Combination Therapies

Vincristine Sulfate is a critical component of many combination chemotherapy regimens, which leverage different mechanisms of action to enhance therapeutic efficacy without significant overlapping toxicities.[12] A well-known example is the CHOP regimen (Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone), a standard treatment for non-Hodgkin's lymphoma.[17] Clinical trials continue to explore new formulations, such as liposomal vincristine (Marqibo), and novel combinations to improve outcomes and reduce side effects.[2][6][7][11] The National Cancer Institute (NCI) supports ongoing clinical trials investigating new applications for Vincristine Sulfate.[18]

Conclusion

Vincristine Sulfate remains a vital tool in the fight against cancer. Its well-characterized mechanism of action, centered on the disruption of microtubule dynamics, provides a clear rationale for its use. The deuterated form, Vincristine-d3 Sulfate, serves as an essential analytical tool, aiding in the precise pharmacokinetic and metabolic profiling necessary for drug development and optimization. A thorough understanding of its properties, as outlined in this guide, is paramount for researchers and clinicians working to advance cancer therapy.

References

An In-depth Technical Guide to Vincristine-d3 Sulfate for Microtubule Dynamics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Vincristine-d3 Sulfate, a deuterated analog of the potent anti-cancer agent Vincristine (B1662923). Primarily utilized as an internal standard, Vincristine-d3 Sulfate is indispensable for the accurate quantification of Vincristine in biological matrices, facilitating precise pharmacokinetic and pharmacodynamic studies. This document details the mechanism of action of Vincristine, its impact on microtubule dynamics, and provides detailed protocols for its use in research settings.

Core Concepts: Mechanism of Action

Vincristine, a vinca (B1221190) alkaloid derived from Catharanthus roseus, exerts its cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] By binding to β-tubulin at the positive-end of microtubules, Vincristine inhibits the polymerization of tubulin dimers.[1][2] This disruption of microtubule formation leads to the arrest of cells in the metaphase of mitosis, ultimately triggering apoptosis.[3][4] The deuterium (B1214612) labeling in Vincristine-d3 Sulfate provides a stable isotope tracer for sensitive and specific quantification in research applications without altering its fundamental biological activity.[5]

The primary application of Vincristine-d3 Sulfate is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[6][7] Its use allows for the precise measurement of Vincristine concentrations in complex biological samples, which is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the analysis and effects of Vincristine.

Table 1: Physicochemical and Binding Properties

ParameterValueReference
Molecular FormulaC₄₆H₅₅D₃N₄O₁₄S[5]
Molecular Weight926.05 g/mol [5]
Ki for Microtubule Binding85 nM[5]

Table 2: Pharmacokinetic Parameters of Vincristine (Human and Mouse)

ParameterSpeciesValueReference
Clearance (CL)Human (Children)482 ± 342 mL/min/m²[8]
Human (Adults)8.9 L/h (liposomal)[9]
Volume of Distribution (Vz)Human (Adults)224.2 L (liposomal)[9]
Half-life (t½)Human (Adults)18.4 h (liposomal)[9]
HumanTriphasic: 0.85 min, 7.4 min, 164 min[10]
CmaxHuman (Adults)86.6 ng/mL (liposomal)[9]
AUC₀-infHuman (Adults)222.1 ng/mL·h (liposomal)[9]

Table 3: LC-MS/MS Assay Parameters for Vincristine Quantification using Vincristine-d3 Sulfate

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.5 ng/mL (Human Plasma)[7]
2.5 ng/mL (Mouse Plasma)[6]
Linearity Range0.5 - 100 ng/mL (Human Plasma)[7]
2.5 - 250 ng/mL (Mouse Plasma)[6]
Intra-day Precision (%RSD)< 15%[6]
Inter-day Precision (%RSD)< 15%[6]
Accuracy91.7 - 107%[6]
Extraction Recovery88.4 - 107%[6]

Table 4: Cellular Effects of Vincristine

ParameterCell LineValueReference
IC₅₀SH-SY5Y (Neuroblastoma)0.1 µM[4]
Mitotic Index IncreaseSH-SY5Y (Neuroblastoma)From 0.25 (6h) to 0.71 (18h)[4]

Experimental Protocols

Quantification of Vincristine in Plasma using LC-MS/MS with Vincristine-d3 Sulfate Internal Standard

This protocol outlines a method for the determination of Vincristine concentrations in plasma samples.

Materials:

  • Vincristine Sulfate

  • Vincristine-d3 Sulfate (Internal Standard)[6]

  • Acetonitrile (B52724)

  • Methanol

  • Human or mouse plasma

  • LC-MS/MS system with an electrospray ionization (ESI) source[6][7]

  • C18 analytical column (e.g., Accucore aQ or Kinetex C18)[6][7]

Procedure:

  • Sample Preparation (Protein Precipitation): [7]

    • To 50 µL of plasma, add 150 µL of acetonitrile containing Vincristine-d3 Sulfate (internal standard).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis: [6][7]

    • Chromatographic Separation:

      • Use a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

      • Set a flow rate of 0.3-0.4 mL/min.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

      • Monitor the ion transitions:

        • Vincristine: m/z 825.4 → 765.1[7]

        • Vincristine-d3: m/z 828.2 → 768.2[7]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Vincristine to Vincristine-d3 Sulfate against the concentration of the calibration standards.

    • Determine the concentration of Vincristine in the unknown samples from the calibration curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Vincristine on the assembly of microtubules in vitro.[3][11]

Materials:

  • Purified tubulin (>99% pure)[12]

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)[3]

  • Vincristine Sulfate

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C[11][12]

Procedure:

  • Preparation:

    • Pre-warm the spectrophotometer and a 96-well plate to 37°C.[11]

    • Prepare serial dilutions of Vincristine in G-PEM buffer.

  • Assay:

    • Add the desired concentration of Vincristine or vehicle control to the pre-warmed wells.[3]

    • Initiate the reaction by adding cold tubulin solution to each well.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition:

    • Monitor the change in absorbance at 340 nm every minute for 30-60 minutes.[11][12] An increase in absorbance indicates microtubule polymerization.

  • Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Analyze the curves to determine the effect of Vincristine on the rate and extent of microtubule polymerization compared to the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the mitotic arrest induced by Vincristine.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)[4]

  • Vincristine Sulfate

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of Vincristine or a vehicle control for different time points (e.g., 6, 12, 18, 24 hours).[4]

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol.

    • Wash the fixed cells and resuspend in PI staining solution containing RNase.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in the G2/M phase indicates mitotic arrest.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to Vincristine research.

cluster_0 Vincristine's Mechanism of Action on Microtubule Dynamics Vincristine Vincristine Tubulin β-Tubulin Subunit Vincristine->Tubulin Binds to Polymerization Microtubule Polymerization Vincristine->Polymerization Inhibits Spindle Mitotic Spindle Formation Arrest Metaphase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Signaling pathway of Vincristine's action on microtubules.

cluster_1 Experimental Workflow for Pharmacokinetic Analysis Plasma Plasma Sample Collection Spike Spike with Vincristine-d3 Sulfate (Internal Standard) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Supernatant Extraction & Evaporation Precipitate->Extract Reconstitute Reconstitution in Mobile Phase Extract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification against Calibration Curve LCMS->Quantify cluster_2 Logical Relationship of Vincristine's Cellular Effects Vincristine Vincristine Treatment Microtubule Microtubule Disruption Vincristine->Microtubule G2M G2/M Phase Accumulation Microtubule->G2M Proliferation Decreased Cell Proliferation G2M->Proliferation Apoptosis Increased Apoptosis G2M->Apoptosis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Vincristine-d3 Sulfate, a deuterated form of the potent antineoplastic agent, Vincristine (B1662923) Sulfate. This document is intended to serve as a vital resource for professionals engaged in research, drug development, and quality control, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

Vincristine-d3 Sulfate is the deuterated analog of Vincristine Sulfate, an alkaloid isolated from the Madagascar periwinkle, Catharanthus roseus.[1] The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.[2][3][4]

The following tables summarize the key physical and chemical identifiers and properties of Vincristine-d3 Sulfate.

Table 1: Compound Identification

IdentifierValue
Compound Name Vincristine-d3 Sulfate
Synonyms 22-Oxovincaleukoblastine-d3 Sulfate, Leurocristine-d3 Sulfate, Kyocristine-d3, VCR Sulfate-d3[5][6]
CAS Number 1217854-24-4[3][5][6], 1246817-10-6[4][6][7]
Unlabeled CAS 2068-78-2[3][4][6]
Molecular Formula C₄₆H₅₅D₃N₄O₁₄S[5][6]
Molecular Weight 926.05 g/mol [5][6][7]

Table 2: Physicochemical Properties

PropertyDescription / Value
Appearance White to off-white solid/crystalline powder[3][8][9]
Purity ≥99% deuterated forms (d1-d3)[2]
Storage -20°C, protect from light, stored under an inert atmosphere[2][9][10]
Stability Stable for ≥ 4 years under recommended storage conditions[2]
Solubility Water: 50 mg/mL (with sonication)[10] DMSO: 83.33 mg/mL (with sonication and heating to 80°C)[10] Methanol: Soluble[2][9] Acetonitrile: Soluble[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and application of Vincristine-d3 Sulfate in a research setting.

Protocol 1: Determination of Chemical Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method for Vincristine Sulfate, which can be adapted for its deuterated analog.

Objective: To quantify the concentration of Vincristine-d3 Sulfate over time under various storage conditions to determine its chemical stability.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector[11]

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)[11]

  • Mobile Phase: A mixture of acetonitrile, water, methanol, and diethylamine (B46881) (e.g., 34.9:40:25:0.1, v/v/v/v), with pH adjusted to 7.0[11]

  • Vincristine-d3 Sulfate reference standard

  • High-purity solvents and reagents

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of Vincristine-d3 Sulfate in a suitable solvent (e.g., 0.9% sodium chloride injection) at a known concentration.[12]

    • Package the solutions in the desired containers (e.g., polypropylene (B1209903) syringes or polyolefin bags).[12][13]

  • Storage Conditions:

    • Store the prepared samples under controlled conditions, such as refrigeration (2-8°C) and room temperature (15-25°C), with and without light protection.[13][14]

  • Sample Analysis:

    • At specified time points (e.g., 0, 1, 7, 14, 28 days), withdraw an aliquot of the sample.[13][14]

    • Dilute the sample with the mobile phase to a concentration within the established calibration range.[11]

    • Inject the sample into the HPLC system.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.[11]

    • Maintain the column temperature at 25°C.[11][14]

    • Set the UV detection wavelength to 297 nm.[11][14]

  • Data Analysis:

    • Quantify the peak area corresponding to Vincristine-d3 Sulfate.

    • Calculate the concentration of the drug remaining at each time point relative to the initial concentration. Stability is generally defined as retaining >95% of the initial concentration.[13]

Mechanism of Action: Microtubule Inhibition

Vincristine Sulfate and its deuterated analog exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division.[15] The primary mechanism involves binding to tubulin, the protein subunit of microtubules, which inhibits their polymerization.[15][16] This disruption prevents the formation of the mitotic spindle, a structure essential for the separation of chromosomes during mitosis.[15][17] Consequently, the cell cycle is arrested at the metaphase stage, which ultimately triggers apoptosis (programmed cell death).[16][17]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows associated with Vincristine-d3 Sulfate.

VCR Vincristine Tubulin β-Tubulin Subunits VCR->Tubulin Binds to Polymerization Microtubule Polymerization VCR->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Leads to Disruption & Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Triggers cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_result Result A Prepare Vincristine-d3 Sulfate Stock Solution B Package in Syringes/ Infusion Bags A->B C Store at Controlled Conditions (Temp/Light) B->C D Withdraw Aliquots at Timed Intervals C->D E Dilute Sample with Mobile Phase D->E F Inject into HPLC System E->F G Quantify Peak Area (UV Detection at 297 nm) F->G H Calculate % Remaining vs. Initial Concentration G->H

References

Vincristine-d3 Sulfate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vincristine-d3 Sulfate, a deuterated analog of the chemotherapy agent Vincristine (B1662923) Sulfate. This document outlines its chemical and physical properties, a detailed experimental protocol for its use as an internal standard in quantitative analysis, and a summary of the mechanism of action of vincristine.

Core Data Presentation

Vincristine-d3 Sulfate is primarily utilized as an internal standard for the quantification of vincristine in biological samples by mass spectrometry-based assays.[1][2] Its isotopic labeling ensures similar chemical and physical behavior to the parent drug, allowing for accurate and precise measurement.

Below is a summary of the key quantitative data for Vincristine-d3 Sulfate. It is important to note that different suppliers report varying CAS numbers for this compound.

PropertyValueSource(s)
Molecular Formula C₄₆H₅₅D₃N₄O₁₄S[3][4]
Molecular Weight 926.05 g/mol [3][4]
CAS Number 1217854-24-4[3][5]
1246817-10-6[4][6][7]
Unlabeled Compound CAS 2068-78-2 (Vincristine Sulfate)[4][5][6]

Experimental Protocol: Quantification of Vincristine in Plasma by LC-MS/MS

This section details a representative methodology for the quantification of vincristine in plasma samples using Vincristine-d3 Sulfate as an internal standard. This protocol is a composite of established methods for the analysis of vincristine in biological matrices.[3][4][8][9][10]

Objective: To accurately determine the concentration of vincristine in plasma samples.

Materials and Reagents:

  • Vincristine standard

  • Vincristine-d3 Sulfate (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Control plasma

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions and Standards:

    • Prepare stock solutions of vincristine and Vincristine-d3 Sulfate in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution of the internal standard (Vincristine-d3 Sulfate) by diluting the stock solution with methanol.

    • Prepare calibration curve standards by spiking control plasma with known concentrations of vincristine.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, add 150 µL of the internal standard working solution in methanol.

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient Elution: A suitable gradient to separate vincristine from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor the transitions for vincristine and its deuterated internal standard. For example:

        • Vincristine: m/z 825.4 → 765.4

        • Vincristine-d3: m/z 828.4 → 768.4

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of vincristine to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of vincristine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action: Vincristine

Vincristine is a vinca (B1221190) alkaloid that functions as a microtubule-destabilizing agent.[5][11] Its primary mechanism of action involves the inhibition of microtubule polymerization, which is crucial for mitotic spindle formation during cell division.[5][11][12] This disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage and ultimately induces apoptosis in rapidly dividing cells.[5][11]

Vincristine_Mechanism_of_Action cluster_cell Cancer Cell Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to Microtubule Microtubule Polymerization Vincristine->Microtubule Inhibits Tubulin->Microtubule Polymerize into Spindle Mitotic Spindle Formation Microtubule->Spindle Essential for Metaphase Metaphase Arrest Spindle->Metaphase Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) Metaphase->Apoptosis Induces

Caption: Mechanism of action of Vincristine leading to apoptosis.

This technical guide provides essential information for the use of Vincristine-d3 Sulfate in a research and drug development setting. The provided data and protocols offer a foundation for the accurate quantification of vincristine, while the mechanism of action summary provides context for its therapeutic application.

References

Methodological & Application

Application Note: Quantification of Vincristine in Human Plasma by LC-MS/MS Using Vincristine-d3 Sulfate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vincristine (B1662923) is a vinca (B1221190) alkaloid used as a chemotherapeutic agent in the treatment of various cancers, including leukemia and lymphoma.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of vincristine is crucial to optimize efficacy and minimize toxicity, such as peripheral neuropathy.[1][2] This application note describes a robust and sensitive method for the quantification of vincristine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Vincristine-d3 Sulfate, a stable isotope-labeled internal standard, to ensure high accuracy and precision.[1][2][3]

Principle

This method involves the extraction of vincristine and the internal standard, Vincristine-d3 Sulfate, from human plasma via protein precipitation. The analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both vincristine and its deuterated internal standard.

Materials and Reagents

  • Vincristine Sulfate (Reference Standard)

  • Vincristine-d3 Sulfate (Internal Standard)[1]

  • LC-MS grade methanol[1]

  • LC-MS grade acetonitrile[1]

  • LC-MS grade formic acid[1]

  • Ultrapure water

  • Human plasma (blank)

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Vincristine-d3 Sulfate (Internal Standard) plasma->add_is Transfer add_precip Add Acetonitrile/Methanol for Protein Precipitation add_is->add_precip Transfer vortex Vortex Mix add_precip->vortex Transfer centrifuge Centrifuge vortex->centrifuge Transfer supernatant Collect Supernatant centrifuge->supernatant Transfer inject Inject into LC-MS/MS supernatant->inject Transfer separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify Logic cluster_analyte Analyte Properties cluster_method Analytical Method cluster_outcome Result Vincristine Vincristine LC_Separation Co-elution in LC Vincristine->LC_Separation MS_Detection Differential MS Detection Vincristine->MS_Detection Vincristine_d3 Vincristine-d3 Sulfate (IS) Vincristine_d3->LC_Separation Vincristine_d3->MS_Detection Compensation Compensation for Matrix Effects & Sample Loss LC_Separation->Compensation MS_Detection->Compensation Quantification Accurate & Precise Quantification Compensation->Quantification

References

Application Note and Protocol for the Quantification of Vincristine using Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of vincristine (B1662923) in biological matrices, such as human or mouse plasma, using Vincristine-d3 Sulfate (B86663) as an internal standard. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is considered the reference method for vincristine pharmacokinetic analysis due to its high sensitivity and specificity.[1]

Introduction

Vincristine is a potent anti-cancer agent belonging to the vinca (B1221190) alkaloid family, widely used in the treatment of various hematological malignancies and solid tumors, particularly in pediatric oncology.[2][3] Its therapeutic use is, however, limited by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, which can lead to severe neurotoxicity.[1][2] Therefore, accurate and reliable quantification of vincristine concentrations in patient samples is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies to optimize dosing and minimize toxicity.[4][5] The use of a stable isotope-labeled internal standard, Vincristine-d3 Sulfate, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[2][6][7]

I. Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for vincristine quantification.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal StandardVincristine-d3 Sulfate
Sample MatrixHuman or Mouse Plasma[2][4][8]
Sample PreparationProtein Precipitation[2][4]

Table 2: Calibration and Quality Control Data

ParameterValueReference
Linearity Range0.5 - 250 ng/mL[2][4]
Correlation Coefficient (r²)> 0.99[2][4]
Lower Limit of Quantification (LLOQ)0.25 - 2.5 ng/mL[1][2][8]
Intra-day Precision (%RSD)< 15%[2][9]
Inter-day Precision (%RSD)< 15%[2][9]
Accuracy91.7% - 107%[2][9]
Extraction Recovery88.4% - 107%[2][9]

II. Experimental Protocols

A. Materials and Reagents

  • Vincristine Sulfate (Reference Standard)

  • Vincristine-d3 Sulfate (Internal Standard)[6][7][10]

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Control Human or Mouse Plasma

B. Stock and Working Solution Preparation

  • Vincristine Stock Solution (1 mg/mL): Accurately weigh and dissolve Vincristine Sulfate in methanol.

  • Vincristine-d3 Sulfate Stock Solution (1 mg/mL): Accurately weigh and dissolve Vincristine-d3 Sulfate in methanol.

  • Vincristine Working Solutions: Serially dilute the vincristine stock solution with methanol to prepare working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution: Dilute the Vincristine-d3 Sulfate stock solution with methanol to a final concentration of 100 ng/mL.[2]

C. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • To a microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control.[4]

  • Add 100 µL of the internal standard working solution (Vincristine-d3 Sulfate in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

D. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A UHPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

Table 3: Chromatographic Conditions

ParameterCondition
Column Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.4 mL/min[2][4]
Gradient Elution Optimized to separate vincristine and internal standard from matrix components. A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage, and then re-equilibrates.
Injection Volume 2 - 10 µL[2][11]
Column Temperature 40°C[11]
Run Time Approximately 4 minutes[4]

Table 4: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Multiple Reaction Monitoring (MRM) Transitions
Vincristine825.4 → 765.1 m/z[4]
Vincristine-d3828.2 → 768.2 m/z[4]
Collision Energy and other MS parameters Optimized for maximum signal intensity for each transition.

III. Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Vincristine-d3 Sulfate (IS) Plasma->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Vincristine Calibration->Quantification

Caption: Experimental workflow for the quantification of vincristine.

signaling_pathway Vincristine Vincristine Tubulin α/β-Tubulin Dimers Vincristine->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Vincristine->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Metaphase Metaphase Mitotic_Spindle->Metaphase Cell_Cycle_Arrest Metaphase Arrest Metaphase->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of vincristine leading to apoptosis.

References

Application of Vincristine-d3 Sulfate in Pharmacokinetic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine (B1662923), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a widely used chemotherapeutic agent for the treatment of various cancers, including acute lymphoblastic leukemia and lymphomas.[1] Due to its narrow therapeutic index and significant inter-individual variability in pharmacokinetics, precise and accurate quantification of vincristine in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.[2] Vincristine-d3 Sulfate (B86663), a deuterium-labeled stable isotope of vincristine sulfate, serves as an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in determining vincristine concentrations in complex biological samples like plasma.[3] This document provides detailed application notes and protocols for the use of Vincristine-d3 Sulfate in pharmacokinetic studies of vincristine.

Principle of Stable Isotope Dilution and the Role of Vincristine-d3 Sulfate

Stable isotope dilution analysis using LC-MS/MS is the gold standard for quantitative bioanalysis. This technique involves adding a known concentration of a stable isotope-labeled version of the analyte (in this case, Vincristine-d3 Sulfate) to the biological sample as an internal standard (IS). The analyte and the IS are chemically identical and thus exhibit similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[3] Any loss of analyte during the analytical process will be accompanied by a proportional loss of the IS. The mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge ratio (m/z). By measuring the peak area ratio of the analyte to the IS, an accurate quantification of the analyte can be achieved, compensating for matrix effects and variations in extraction recovery.

Data Presentation: Pharmacokinetic Parameters of Vincristine

The following tables summarize key pharmacokinetic parameters of vincristine from studies that utilized LC-MS/MS methods, with the understanding that the use of a stable isotope-labeled internal standard like Vincristine-d3 is a best practice for such assays.

Table 1: Pharmacokinetic Parameters of Vincristine in Mice Following a Single Intravenous Dose (1 mg/kg) [3]

ParameterWild-Type Mice (Mean ± SD)CYP3A-Deficient Mice (Mean ± SD)
Cmax (ng/mL)203.5 ± 45.7245.3 ± 33.1
Tmax (min)55
AUC (0-t) (ng·h/mL)148.7 ± 28.9389.2 ± 76.4
AUC (0-inf) (ng·h/mL)151.2 ± 29.8398.7 ± 81.2
Half-life (t½) (h)1.3 ± 0.32.1 ± 0.4
Clearance (CL) (L/h/kg)4.4 ± 0.91.7 ± 0.3
Volume of Distribution (Vd) (L/kg)7.9 ± 1.25.2 ± 0.9

This study explicitly used [2H3]-vincristine as an internal standard.[3]

Table 2: Pharmacokinetic Parameters of Vincristine in Adult Cancer Patients [4]

ParameterVincristine Alone (Mean ± SD)Vincristine + Nifedipine (Mean ± SD)
Dose2 mg2 mg
AUC (0-inf) (ng·h/mL)95.1 ± 23.4122.1 ± 35.6
Clearance (CL) (L/h)22.1 ± 5.717.3 ± 4.9
Terminal Half-life (t½γ) (h)22.5 ± 8.129.8 ± 11.2
Volume of Distribution (Vz) (L)688.8 ± 210.5695.4 ± 234.7

This study utilized a sensitive radioimmunoassay, and the data is presented for comparative purposes.[5]

Table 3: Pharmacokinetic Parameters of Vincristine in Pediatric Cancer Patients [6][7]

ParameterChildren (2 mo - 18 y)[6]Children with ALL[7]
Dose Not specified1.5 mg/m²
Clearance (CL) 482 ± 342 mL/min/m²228 (128-360) mL/min/m² (median, 25th-75th percentile)
Elimination Half-life (t½) Not specified1001 (737-1325) min (median, 25th-75th percentile)
Volume of Distribution (Vdss) Not specified262 (158-469) L/m² (median, 25th-75th percentile)

These studies used HPLC-based methods for quantification.[6][7]

Experimental Protocols

Bioanalytical Method for Vincristine Quantification in Plasma using LC-MS/MS

This protocol is a composite based on several validated methods.[2][3][8]

a. Materials and Reagents:

  • Vincristine Sulfate (Reference Standard)

  • Vincristine-d3 Sulfate (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free plasma (for calibration standards and quality controls)

b. Stock and Working Solutions Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Vincristine Sulfate and Vincristine-d3 Sulfate in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Vincristine Sulfate stock solution with methanol to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the Vincristine-d3 Sulfate stock solution with methanol to a final concentration (e.g., 100 ng/mL).

c. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

d. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Vincristine: m/z 825.4 → 765.4[9]

    • Vincristine-d3: m/z 828.4 → 768.4[3]

e. Calibration Curve and Quantification:

  • Prepare calibration standards by spiking drug-free plasma with known concentrations of vincristine.

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Inject the processed samples into the LC-MS/MS system.

  • Construct a calibration curve by plotting the peak area ratio of vincristine to Vincristine-d3 against the nominal concentration of vincristine.

  • Quantify the vincristine concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

Pharmacokinetic Study Design (Illustrative Example)
  • Subjects: Animal models (e.g., mice) or human patients.

  • Drug Administration: Administer a single intravenous bolus of Vincristine Sulfate at a specified dose.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for vincristine concentration using the validated LC-MS/MS method with Vincristine-d3 Sulfate as the internal standard.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis software.

Mandatory Visualizations

G cluster_workflow Bioanalytical Workflow for Vincristine Quantification plasma Plasma Sample (50 µL) add_is Add Vincristine-d3 IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Vincristine inject->quantify

Caption: Bioanalytical workflow for vincristine quantification in plasma.

G cluster_pathway Vincristine Mechanism of Action and Metabolism Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to CYP3A CYP3A4/5 (Liver) Vincristine->CYP3A Metabolized by Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts MetaphaseArrest Metaphase Arrest MitoticSpindle->MetaphaseArrest Leads to Apoptosis Apoptosis MetaphaseArrest->Apoptosis Induces Metabolites Inactive Metabolites CYP3A->Metabolites Excretion Biliary Excretion Metabolites->Excretion

Caption: Vincristine's mechanism of action and metabolic pathway.

References

Application Notes and Protocols for Vincristine-d3 Sulfate in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Vincristine-d3 Sulfate for the identification and quantification of vincristine (B1662923) metabolites in drug metabolism studies. The inclusion of a stable isotope label allows for confident differentiation of drug-related material from endogenous matrix components, facilitating robust metabolite characterization.

Introduction to Vincristine Metabolism and the Role of Stable Isotopes

Vincristine is a vinca (B1221190) alkaloid anticancer agent primarily used in chemotherapy regimens. Its metabolism is crucial in understanding its efficacy and toxicity profile. The major route of vincristine metabolism is oxidation, mediated predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] This process leads to the formation of several metabolites, with M1 being the most prominent.[2][3]

Stable isotope-labeled compounds, such as Vincristine-d3 Sulfate, are invaluable tools in drug metabolism studies.[4] By incorporating deuterium (B1214612) atoms, the mass of the parent drug and its subsequent metabolites are increased by a known amount (in this case, +3 Da). This mass shift allows for the unequivocal identification of drug-related peaks in complex biological matrices using mass spectrometry.[5] Vincristine-d3 Sulfate serves as an excellent internal standard for the accurate quantification of vincristine and its metabolites.[5]

Data Presentation: Quantitative Analysis of Vincristine and Metabolite M1

The following tables summarize typical validation and quantitative parameters from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of vincristine and its primary metabolite, M1.

Table 1: LC-MS/MS Method Parameters for Vincristine and M1 Quantification

ParameterMethod 1[6]Method 2[7]Method 3[8]
Column Inertsil ODS-3 C18 (2.1 x 150 mm, 5 µm)C8 HPLC column (50 mm x 2.0 mm, 3.0 µm)Inertsil ODS-3 C18 (3.0 x 150 mm, 5 µm)
Mobile Phase A 0.2% Formic acid in waterGradient Elution (details not specified)0.2% Formic acid in water:Methanol (80:20, v/v)
Mobile Phase B Not specified (gradient with A)Not specified0.2% Formic acid in water:Methanol (20:80, v/v)
Flow Rate Not specified (20 min run time)0.2 ml/min0.4 mL/min
Ionization Mode ESI PositiveESI PositiveESI Positive
MRM Transition (Vincristine) m/z 413.2 -> 362.2m/z 825.4 -> 765.4Not specified
MRM Transition (M1) m/z 397.3 -> 376.2Not applicableNot specified
MRM Transition (IS - Vinblastine) m/z 406.3 -> 271.7m/z 811.4 -> 751.4Not applicable
MRM Transition (IS - Vincristine-d3) Not applicableNot applicablem/z 828.2 -> 768.2

Table 2: Quantitative Performance of Vincristine and M1 Assays

ParameterVincristine Assay 1[6]Vincristine Assay 2[7]Vincristine & M1 Assay[8]
Matrix Human PlasmaHuman PlasmaDried Blood Spots
Linear Range Not specifiedUp to 50.0 ng/ml0.6-100 ng/ml (Vincristine), 0.4-100 ng/ml (M1)
Limit of Quantification (LOQ) 12 pg/mL0.25 ng/ml0.6 ng/ml (Vincristine), 0.4 ng/ml (M1)
Intra-day Precision (%RSD) < 9.6%6.3% to 10%1.05% to 10.11%
Inter-day Precision (%RSD) < 10.9%3.8% to 9.7%5.78% to 8.91%
Intra-day Accuracy 106.8 ± 9.6%91.9% to 100.8%93.10% to 117.17%
Inter-day Accuracy 90.9 ± 10.9%93.5% to 100.5%95.88% to 111.21%

Experimental Protocols

In Vitro Metabolite Identification using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for identifying vincristine metabolites using a mixture of unlabeled vincristine and Vincristine-d3 Sulfate.

Materials:

  • Vincristine Sulfate

  • Vincristine-d3 Sulfate

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (quenching solution)

  • Methanol

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a 1:1 (mol/mol) mixture of Vincristine Sulfate and Vincristine-d3 Sulfate in methanol.

    • In a microcentrifuge tube, pre-warm the phosphate buffer and HLM suspension to 37°C.

    • Add the Vincristine/Vincristine-d3 mixture to the HLM suspension to achieve a final substrate concentration of 1 µM. The final protein concentration of HLMs should be between 0.5 and 1 mg/mL.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Inject an aliquot onto a high-resolution LC-MS/MS system.

    • Acquire data in full scan mode and data-dependent MS/MS mode to detect parent compounds and their metabolites.

  • Data Analysis for Metabolite Identification:

    • Analyze the full scan data for pairs of peaks with a mass difference of 3.0188 Da (the mass difference between the d3- and d0-labeled compounds).

    • The presence of such a doublet is a strong indication of a vincristine-related metabolite.

    • Fragment the parent ions of these doublets and compare the MS/MS spectra. The deuterated and non-deuterated fragments will also exhibit a characteristic mass shift, aiding in structural elucidation.

In Vivo Metabolite Profiling in an Animal Model (e.g., Mouse)

This protocol describes a procedure for identifying vincristine metabolites in plasma from an animal model.

Materials:

  • Vincristine Sulfate

  • Vincristine-d3 Sulfate

  • Suitable animal model (e.g., C57BL/6 mice)

  • Vehicle for dosing (e.g., saline)

  • Blood collection supplies (e.g., heparinized tubes)

  • Acetonitrile with an internal standard (e.g., Vinblastine or Vincristine-d3 if not co-administered)

Procedure:

  • Dosing:

    • Administer a solution of Vincristine Sulfate to the animal model via an appropriate route (e.g., intravenous injection).

    • For quantitative studies, a separate cohort can be administered Vincristine-d3 Sulfate. For metabolite identification studies, a mixture can be administered, or data can be analyzed for the expected mass shift from the natural isotope pattern.

  • Sample Collection:

    • Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Preparation:

    • To a known volume of plasma (e.g., 50 µL), add 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Vinblastine or Vincristine-d3 Sulfate).

    • Vortex and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis:

    • Follow steps 4 and 5 from the in vitro protocol for sample analysis and data processing to identify and quantify vincristine and its metabolites.

Visualizations

Vincristine Metabolism and Mechanism of Action

Vincristine_Metabolism_and_Action cluster_metabolism Hepatic Metabolism cluster_action Mechanism of Action Vincristine Vincristine CYP3A4_5 CYP3A4 / CYP3A5 Vincristine->CYP3A4_5 Oxidation Tubulin α/β-Tubulin Dimers Vincristine->Tubulin Binds to β-tubulin Vincristine_d3 Vincristine-d3 Vincristine_d3->CYP3A4_5 Oxidation M1 Metabolite M1 CYP3A4_5->M1 M1_d3 Metabolite M1-d3 CYP3A4_5->M1_d3 Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Leads to

Caption: Overview of Vincristine metabolism and its mechanism of action on microtubule dynamics.

Experimental Workflow for Metabolite Identification

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Incubation In Vitro Incubation (HLM, Vincristine/Vincristine-d3) Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Extraction Protein Precipitation & Supernatant Collection Quenching->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation Full_Scan Full Scan MS Analysis LC_Separation->Full_Scan MSMS Data-Dependent MS/MS Full_Scan->MSMS Fragmentation_Analysis MS/MS Spectral Interpretation MSMS->Fragmentation_Analysis Peak_Picking Peak Detection Isotope_Pairing Isotope Doublet Search (Δm/z = 3.0188 Da) Peak_Picking->Isotope_Pairing Isotope_Pairing->Fragmentation_Analysis Structure_Elucidation Putative Metabolite Structure Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for in vitro metabolite identification using stable isotope labeling.

Vincristine-Induced Apoptotic Signaling Pathway

Apoptosis_Pathway Vincristine Vincristine Mitotic_Arrest Mitotic Arrest Vincristine->Mitotic_Arrest Bcl2_Inactivation Inactivation of Bcl-2 & Bcl-xL Mitotic_Arrest->Bcl2_Inactivation Leads to Bax_Bak_Activation Activation of Bax & Bak Bcl2_Inactivation->Bax_Bak_Activation Promotes Caspase9 Caspase-9 Activation Bax_Bak_Activation->Caspase9 Initiates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified signaling cascade of vincristine-induced apoptosis following mitotic arrest.

References

Application Note: Sample Preparation for the Bioanalysis of Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine, a vinca (B1221190) alkaloid, is a potent chemotherapeutic agent used in the treatment of various cancers. Its deuterated analogue, Vincristine-d3, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification. Proper sample preparation is a critical step to remove interfering substances from biological matrices such as plasma and serum, thereby enhancing the accuracy and sensitivity of analytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols for common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of Vincristine-d3 Sulfate.

Comparison of Sample Preparation Techniques

The choice of sample preparation method depends on the desired level of sample cleanliness, sensitivity, throughput, and available resources. Below is a summary of quantitative data for different techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Recovery 90–95% (when combined with online SPE)[1][2]Generally lower recovery (10-20% lower than SPE)High and consistent recoveries, often >90%
Matrix Effect High, as it mainly removes proteins, leaving other matrix componentsModerate, can be variable[3]Low, provides the cleanest extracts by removing salts, proteins, and phospholipids[3]
Lower Limit of Quantitation (LLOQ) Typically in the low ng/mL range (e.g., 0.1 to 2.5 ng/mL)[1]Can achieve sub-ng/mL levelsCan achieve low ng/mL to sub-ng/mL levels (e.g., 0.18 ng/mL)[4]
Throughput High, simple and fastModerateLower, can be automated with 96-well plates
Cost LowLow to moderateHigh
Solvent Consumption LowHighModerate

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It is effective at removing the bulk of proteins from the sample.

Materials:

  • Biological matrix (e.g., human plasma)

  • Vincristine-d3 Sulfate internal standard solution

  • Acetonitrile (B52724) (ACN), ice-cold

  • Centrifuge capable of reaching >10,000 x g

  • Microcentrifuge tubes

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add the appropriate amount of Vincristine-d3 Sulfate internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides cleaner sample extracts than protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.

Materials:

  • Biological matrix (e.g., human plasma)

  • Vincristine-d3 Sulfate internal standard solution

  • Ammonium (B1175870) hydroxide (B78521) or other basifying agent

  • Organic extraction solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether)

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Pipette 200 µL of the plasma sample into a clean glass tube.

  • Add the Vincristine-d3 Sulfate internal standard.

  • Add 50 µL of 1 M ammonium hydroxide to basify the sample.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex the tube for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly effective method for producing clean sample extracts, which can significantly reduce matrix effects and improve analytical sensitivity.

Materials:

  • Biological matrix (e.g., human plasma)

  • Vincristine-d3 Sulfate internal standard solution

  • SPE cartridges (e.g., Oasis HLB or a mixed-mode cation exchange sorbent)

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol (B129727) in water)

  • Elution solvent (e.g., methanol with 2% formic acid)

  • Evaporation system

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma, add the Vincristine-d3 Sulfate internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the Vincristine-d3 Sulfate with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for sample preparation and analysis of Vincristine-d3 Sulfate.

General workflow for Vincristine-d3 Sulfate sample preparation and analysis.
Mechanism of Action of Vincristine

Vincristine exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for cell division. This diagram illustrates the inhibitory action of Vincristine on microtubule polymerization.

G Vincristine inhibits microtubule formation by binding to tubulin dimers and preventing their polymerization. cluster_process Microtubule Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Vincristine Vincristine Vincristine->Inhibition

Inhibition of microtubule polymerization by Vincristine.

References

Application Note: Quantitative Analysis of Vincristine in Biological Matrices using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vincristine (B1662923) is a potent vinca (B1221190) alkaloid used in chemotherapy for various cancers, including leukemia and lymphoma.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial for optimizing dosage and minimizing toxicity, such as peripheral neuropathy.[1][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of vincristine in biological matrices, such as plasma. The use of a stable isotope-labeled deuterated internal standard ([²H₃]-vincristine) ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[3]

Experimental Protocols

Protocol 1.1: Preparation of Standards and Quality Controls (QC)
  • Stock Solutions: Prepare primary stock solutions of vincristine and the deuterated internal standard ([²H₃]-vincristine) in methanol (B129727) at a concentration of 5 mg/mL.[3] Store these solutions at -20°C.[3]

  • Working Solutions:

    • Prepare a series of vincristine working solutions by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 10–1,000 ng/mL).[3]

    • Prepare an internal standard (IS) working solution (e.g., 100 ng/mL) by diluting the [²H₃]-vincristine stock solution with methanol.[3]

  • Calibration Standards: Prepare calibration standards by spiking drug-free blank plasma with the vincristine working solutions to achieve final concentrations typically ranging from 2.5 to 250 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free blank plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For a 2.5-250 ng/mL calibration range, typical QC concentrations would be 7.5 ng/mL (LQC), 125 ng/mL (MQC), and 212.5 ng/mL (HQC).[3]

Protocol 1.2: Sample Preparation (Protein Precipitation)

This protocol is adapted for small sample volumes, such as 5 µL of mouse plasma.[3]

  • Thaw frozen plasma samples at room temperature.

  • In a microcentrifuge tube, add 5 µL of the plasma sample.

  • Add 40 µL of the internal standard working solution.

  • Add 55 µL of methanol to induce protein precipitation.[3]

  • Vortex the mixture for 30-60 seconds.[1][3]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[1][3]

  • Carefully transfer 75 µL of the clear supernatant to an autosampler vial for analysis.[3]

  • Inject a small volume (e.g., 2 µL) into the LC-MS/MS system.[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Plasma Sample (e.g., 5 µL) Add_IS Add Deuterated IS ([²H₃]-Vincristine) Sample->Add_IS Add_MeOH Add Methanol (Protein Precipitation) Add_IS->Add_MeOH Vortex Vortex (30-60s) Add_MeOH->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Quantify Quantification using Calibration Curve Detection->Quantify Report Report Concentration Quantify->Report

Caption: Workflow for vincristine quantification.

LC-MS/MS Methodologies and Data

The following tables summarize typical instrument parameters and method validation data from published studies for the quantification of vincristine.

Table 1: Summary of LC-MS/MS Method Parameters

Parameter Example Condition 1 Example Condition 2
LC System Vanquish UHPLC[3] Shimadzu HPLC System[4]
Column Accucore aQ C18[3] Kinetex C18 (2.1 x 50 mm, 1.7 µm)[5]
Mobile Phase A 0.2% Formic Acid in Water[6] 25 mM Acetic Acid + 0.3% Formic Acid in Water[7][8]
Mobile Phase B Methanol[7][8] Acetonitrile / Methanol[3][4]
Flow Rate 0.4 mL/min[3][9] 0.3 mL/min[7][8]
Elution Gradient[3][7][8] Isocratic or Gradient[4][6]
Run Time 2.2 min[3][9] 4.0 min[5]
MS System Triple Quadrupole Mass Spectrometer[3][5] API5000 Triple Quadrupole[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[3][7] Positive Turbospray[4]
MRM Transition (VCR) m/z 825.4 → 765.4[10] m/z 413.2 → 362.2[11]

| MRM Transition (IS) | m/z 811.4 → 751.4 (for Vinblastine)[10] | m/z 828.4 → 768.4 (for [²H₃]-Vincristine, predicted) |

Table 2: Summary of Quantitative Method Validation Data

Parameter Result Reference
Biological Matrix Mouse Plasma [3][9]
Linearity Range 2.5 - 250 ng/mL (r² > 0.99) [3][9]
Lower Limit of Quantitation (LLOQ) 2.5 ng/mL [3][9]
Intra-day Precision (%CV) < 15% [3][9]
Inter-day Precision (%CV) < 15% [3][9]
Accuracy 91.7% - 107% [3][9]
Extraction Recovery 88.4% - 107% [3][9]

| Matrix Effect | 108% - 110% |[3][9] |

Vincristine Metabolism and Mechanism of Action

Vincristine exerts its anticancer effect by disrupting microtubule dynamics, which is essential for cell division.[2][12] Its clearance from the body is primarily handled by the liver.

Vincristine Pharmacokinetics and Pharmacodynamics Pathway

Caption: Vincristine metabolism and mechanism of action.

Vincristine's primary mechanism of action is the inhibition of mitosis. It binds to β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[13] This disruption of microtubule formation prevents the assembly of the mitotic spindle, causing cells to arrest in metaphase, which ultimately leads to apoptosis (programmed cell death).[13]

The disposition of vincristine is heavily influenced by cytochrome P450 enzymes in the liver, with CYP3A5 being a key contributor to its metabolism into metabolites like M1.[14][15] The drug is also a known substrate for efflux transporters such as P-glycoprotein (P-gp), which affects its distribution in the body.[13] The high inter-individual variability in the expression of these enzymes and transporters contributes to the variable pharmacokinetics of vincristine.[3]

Conclusion: The described LC-MS/MS method, utilizing a deuterated internal standard, provides a sensitive, specific, and reliable protocol for the quantitative analysis of vincristine in biological matrices. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. This method is well-suited for pharmacokinetic studies, and TDM, enabling a better understanding of vincristine's disposition and aiding in the optimization of chemotherapy regimens to improve efficacy and patient safety.

References

Application Notes and Protocols: Use of Vincristine-d3 Sulfate in Clinical and Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vincristine (B1662923), a vinca (B1221190) alkaloid derived from Catharanthus roseus, is a potent antineoplastic agent widely employed in chemotherapy regimens for various cancers, including acute lymphoblastic leukemia, Hodgkin's lymphoma, and neuroblastoma.[1] Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] Vincristine-d3 Sulfate is the deuterium-labeled analogue of Vincristine Sulfate. In clinical and preclinical research, Vincristine-d3 Sulfate serves as a critical internal standard for the accurate quantification of vincristine in biological matrices.[4][5] The use of stable isotope-labeled internal standards like Vincristine-d3 Sulfate is the gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), as it corrects for variability during sample preparation and analysis, ensuring high precision and accuracy in pharmacokinetic and pharmacodynamic studies.[6][7]

These application notes provide detailed protocols and data for the use of Vincristine-d3 Sulfate in preclinical and clinical research settings.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for Vincristine, which is relevant to studies utilizing Vincristine-d3 Sulfate for its quantification.

Table 1: In Vitro Efficacy of Vincristine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SH-SY5YNeuroblastoma100[8]
UKF-NB-3NeuroblastomaVaries (see reference)[9]
MCF7-WTBreast Cancer7.371[10]
VCR/MCF7 (Resistant)Breast Cancer10,574[10]
L1210Murine Leukemia~10-100[11]
CEMHuman Lymphoblastoid Leukemia~10-100[11]

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Vincristine

Species/PopulationDosingKey Pharmacokinetic ParametersReference
Non-human PrimatesIntravenous bolust1/2 (initial): 4.8 mint1/2 (terminal): 24.3 hAUC0-∞: 614 ng·hr/mLClearance: 33.8 mL/min[12]
Infants and Young ChildrenIntravenousDose-dependent, BSA-banded dosing is being investigated to optimize exposure.[13][14]
Pediatric Oncology PatientsPush injections vs. 1h infusionsLarge inter- and intra-patient variability. Higher clearance in children compared to adults.[15]
Chinese Patients with Malignant Lymphoma1.4 mg/m² VSICmax: (See reference for curve)t1/2 (terminal): (See reference for details)[16]

Table 3: In Vivo Efficacy of Vincristine in Xenograft Models

Xenograft ModelTreatment RegimenTumor Growth InhibitionReference
Rhabdomyosarcoma PDX3 mg/kgSignificant reduction in tumor growth.[17]
M14 Human Melanoma(See reference)Marked reduction of tumor growth in sensitive lines. Liposomal VCR sensitized resistant tumors.[18]
Diffuse Anaplastic Wilms Tumor PDXVincristine/Irinotecan (VI)Variable responses from progressive disease to complete clinical responses.[14]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of vincristine on cancer cell lines.

Materials:

  • Vincristine Sulfate

  • Target cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17][19][20]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17][21]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-30,000 cells/well) in 100 µL of complete culture medium.[21] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Vincristine Sulfate in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of vincristine. Include untreated control wells containing medium only.

  • Incubation: Incubate the plates for a period equivalent to twice the doubling time of the specific cell line.[21]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[17]

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance at 540-590 nm using a microplate reader.[17][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of vincristine that inhibits cell growth by 50%).

Protocol 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of vincristine.

Materials:

  • Vincristine Sulfate

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

  • Cancer cell line for tumor implantation

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles

  • Calipers

  • Anesthetic

Procedure:

  • Cell Preparation: Culture the desired cancer cell line to 70-80% confluency. Harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1x10^7 to 5x10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension (typically 100-200 µL) into the flank.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the Vincristine Sulfate solution in a suitable vehicle (e.g., sterile saline). Administer the drug to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: Volume = (length × width²) / 2.[13]

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI) at the end of the study.

Protocol 3: Quantification of Vincristine in Plasma using LC-MS/MS with Vincristine-d3 Sulfate Internal Standard

This protocol provides a method for the accurate quantification of vincristine in plasma samples.

Materials:

  • Vincristine Sulfate (for calibration standards)

  • Vincristine-d3 Sulfate (internal standard)

  • Plasma samples (from preclinical or clinical studies)

  • Acetonitrile (B52724)

  • Methanol (B129727)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of Vincristine Sulfate in methanol (e.g., 1 mg/mL).

    • Prepare a stock solution of Vincristine-d3 Sulfate in methanol (e.g., 1 mg/mL).

    • Prepare working solutions for calibration standards by serial dilution of the vincristine stock solution.

    • Prepare a working solution of the Vincristine-d3 Sulfate internal standard.

  • Sample Preparation:

    • To a 50 µL aliquot of plasma sample (calibrator, quality control, or unknown), add a specific volume of the Vincristine-d3 Sulfate internal standard working solution.

    • Add acetonitrile (typically 3-4 volumes) to precipitate proteins.

    • Vortex the mixture vigorously for 30-60 seconds.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a specific volume of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

      • Use a gradient elution program to separate vincristine and vincristine-d3.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for vincristine (e.g., m/z 825.4 → 765.1) and Vincristine-d3 Sulfate (e.g., m/z 828.2 → 768.2).

  • Data Analysis:

    • Integrate the peak areas for both vincristine and Vincristine-d3 Sulfate.

    • Calculate the peak area ratio of vincristine to Vincristine-d3 Sulfate.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of vincristine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_0 Preclinical Research cluster_1 Clinical Research In Vitro Studies In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Efficacy & Toxicity Pharmacokinetics (PK) / Pharmacodynamics (PD) Pharmacokinetics (PK) / Pharmacodynamics (PD) In Vivo Studies->Pharmacokinetics (PK) / Pharmacodynamics (PD) Tissue/Plasma Samples Bioanalytical Method Development Bioanalytical Method Development Bioanalytical Method Development->Pharmacokinetics (PK) / Pharmacodynamics (PD) Validated Assay Phase I Clinical Trial Phase I Clinical Trial Pharmacokinetics (PK) / Pharmacodynamics (PD)->Phase I Clinical Trial IND Submission Phase II/III Clinical Trials Phase II/III Clinical Trials Phase I Clinical Trial->Phase II/III Clinical Trials Safety & Dosing Therapeutic Drug Monitoring (TDM) Therapeutic Drug Monitoring (TDM) Phase II/III Clinical Trials->Therapeutic Drug Monitoring (TDM) Patient Samples Personalized Medicine Personalized Medicine Therapeutic Drug Monitoring (TDM)->Personalized Medicine Vincristine-d3 Sulfate\n(Internal Standard) Vincristine-d3 Sulfate (Internal Standard) Vincristine-d3 Sulfate\n(Internal Standard)->Bioanalytical Method Development

Caption: Workflow for the use of Vincristine-d3 Sulfate from preclinical to clinical research.

G Vincristine Vincristine Tubulin Dimer Tubulin Dimer Vincristine->Tubulin Dimer Binds to β-tubulin Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition Tubulin Dimer->Microtubule Polymerization Inhibition Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization Inhibition->Mitotic Spindle Disruption Mitotic Arrest (M-phase) Mitotic Arrest (M-phase) Mitotic Spindle Disruption->Mitotic Arrest (M-phase) Apoptosis Signaling Cascade Apoptosis Signaling Cascade Mitotic Arrest (M-phase)->Apoptosis Signaling Cascade Caspase Activation (Caspase-9, Caspase-3) Caspase Activation (Caspase-9, Caspase-3) Apoptosis Signaling Cascade->Caspase Activation (Caspase-9, Caspase-3) Cell Death Cell Death Caspase Activation (Caspase-9, Caspase-3)->Cell Death

Caption: Signaling pathway of Vincristine-induced apoptosis.

G start Start sample_prep Sample Preparation Plasma Sample Add Vincristine-d3 Sulfate (IS) Protein Precipitation Centrifugation Supernatant Transfer Evaporation Reconstitution start->sample_prep:f0 lc_ms_analysis LC-MS/MS Analysis Injection Chromatographic Separation Mass Spectrometric Detection sample_prep:f6->lc_ms_analysis:f0 data_analysis Data Analysis Peak Integration Calculate Peak Area Ratio Calibration Curve Quantify Vincristine lc_ms_analysis:f2->data_analysis:f0 end End data_analysis:f3->end

Caption: Experimental workflow for Vincristine quantification using Vincristine-d3 Sulfate.

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity with Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vincristine-d3 Sulfate (B86663). This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Vincristine-d3 Sulfate in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor signal intensity for Vincristine-d3 Sulfate?

Poor signal intensity for Vincristine-d3 Sulfate can arise from several factors, which can be broadly categorized into sample-related issues, liquid chromatography (LC) conditions, and mass spectrometry (MS) settings. Common problems include degradation of the standard, inefficient sample extraction, suboptimal chromatographic peak shape, ion suppression from the sample matrix, or incorrect mass spectrometer parameters. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q2: How can I confirm the integrity and concentration of my Vincristine-d3 Sulfate standard?

Before extensive troubleshooting of your LC-MS method, it is essential to verify the quality of your Vincristine-d3 Sulfate standard.

  • Fresh Stock Solution: Prepare a fresh stock solution from the neat material. Vincristine (B1662923) solutions are typically prepared in methanol (B129727).[1]

  • Direct Infusion: Analyze a known concentration of the freshly prepared standard solution by direct infusion into the mass spectrometer. This will help confirm the presence of the correct precursor ion and assess its response without the complexities of the LC separation.

  • Alternative Quantification: If the signal remains low, consider using an alternative analytical technique, such as UV spectrophotometry, to confirm the concentration of your stock solution, provided a reference standard is available.

Q3: What are the optimal mass-to-charge (m/z) transitions for Vincristine-d3 Sulfate in Multiple Reaction Monitoring (MRM) mode?

For optimal sensitivity and specificity using positive ion mode electrospray ionization (ESI), the following m/z transitions are recommended for Vincristine and its deuterated internal standard, Vincristine-d3.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Vincristine825.4765.1Primary transition for quantification.[2][3]
Vincristine-d3 828.2 768.2 Corresponding transition for the deuterated internal standard.[3]
Vincristine825.438765.354High-resolution mass spectrometry transition.[1]
Vincristine-d3 828.488 768.275 High-resolution mass spectrometry transition for the internal standard.[1]

Q4: Can the sample preparation method affect the signal intensity of Vincristine-d3 Sulfate?

Yes, sample preparation is a critical step. A simple and effective method for plasma samples is protein precipitation.

  • Procedure: Add ice-cold acetonitrile (B52724) to the plasma sample (a common ratio is 3:1, e.g., 300 µL of acetonitrile to 100 µL of plasma) containing the internal standard.[4]

  • Execution: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins. Transfer the supernatant to a clean tube for evaporation and reconstitution or direct injection.

  • Matrix Effects: While this method is straightforward, it may not remove all matrix components that can cause ion suppression. If ion suppression is suspected, a more rigorous sample cleanup method like solid-phase extraction (SPE) may be necessary.

Q5: What are the key liquid chromatography (LC) parameters to optimize for improved Vincristine-d3 Sulfate signal?

Optimizing the LC method is crucial for achieving a strong and reproducible signal.

  • Column Choice: A C18 column is commonly used for the analysis of Vincristine.[2][3][5]

  • Mobile Phase: A typical mobile phase consists of water and an organic solvent like acetonitrile or methanol, with an acidic modifier to improve peak shape and ionization efficiency.

    • Solvent A: Water with 0.1% formic acid.[1]

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.[1]

  • Gradient Elution: A gradient elution is generally used to achieve good separation from matrix components and a sharp peak shape for Vincristine-d3 Sulfate.[1][2][3]

Q6: How stable is Vincristine Sulfate in solution?

Vincristine sulfate has been shown to be stable for at least 31 days when stored in glass containers or diluted in 0.9% NaCl in polyethylene (B3416737) bags at both refrigerated (2-8°C) and room temperature (15-25°C).[6] However, it is still good practice to prepare fresh working solutions regularly and store stock solutions at -20°C to prevent any potential degradation.[1] Degradation products of vincristine have been identified, including 4-deacetylvincristine.[7]

Troubleshooting Workflow

If you are experiencing poor signal intensity with Vincristine-d3 Sulfate, follow this systematic troubleshooting workflow to identify and resolve the issue.

G cluster_0 Start: Poor Signal Intensity cluster_1 Step 1: Standard & Sample Integrity cluster_2 Step 2: Mass Spectrometer Parameters cluster_3 Step 3: Liquid Chromatography cluster_4 Resolution start Poor Signal Intensity Observed check_standard Verify Standard Integrity - Prepare fresh stock solution - Direct infusion analysis start->check_standard standard_ok Signal OK? check_standard->standard_ok check_sample_prep Review Sample Preparation - Correct pipetting of IS? - Degradation during prep? standard_ok->check_sample_prep Yes replace_standard Replace Standard standard_ok->replace_standard No sample_prep_ok Issue Found? check_sample_prep->sample_prep_ok check_ms Verify MS Settings - Correct MRM transitions? - Instrument tuned/calibrated? sample_prep_ok->check_ms No reprepare_samples Re-prepare Samples sample_prep_ok->reprepare_samples Yes optimize_source Optimize Ion Source - Spray Voltage - Gas Flows - Temperature check_ms->optimize_source ms_settings_ok Signal Improved? optimize_source->ms_settings_ok check_lc Review LC Method - Column integrity - Mobile phase pH/composition - Gradient profile ms_settings_ok->check_lc No resolved Issue Resolved ms_settings_ok->resolved Yes check_suppression Investigate Ion Suppression - Post-column infusion - Dilute sample check_lc->check_suppression lc_ok Signal Improved? check_suppression->lc_ok lc_ok->resolved Yes lc_ok->resolved No, consult specialist

A logical workflow for troubleshooting low Vincristine-d3 Sulfate signal.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh the required amount of Vincristine-d3 Sulfate.

    • Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

    • Store the stock solution in an amber vial at -20°C.[1]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard (IS) Spiking Solution (e.g., 100 ng/mL):

    • Dilute the Vincristine-d3 Sulfate primary stock solution with the 50:50 methanol/water mixture to the desired final concentration for spiking into samples.

Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
  • Sample Aliquoting:

    • In a microcentrifuge tube, pipette 50 µL of the plasma sample.[3]

  • Internal Standard Spiking:

    • Add a small volume (e.g., 10 µL) of the Vincristine-d3 Sulfate IS spiking solution to each plasma sample, calibrator, and quality control sample.

  • Protein Precipitation:

    • Add 150 µL of ice-cold acetonitrile to each tube.[3]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Analysis:

    • Inject an aliquot (e.g., 2-5 µL) of the supernatant directly into the LC-MS/MS system.[1] Alternatively, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.

LC-MS/MS Parameters Overview

The following table summarizes typical LC-MS/MS parameters used for the analysis of Vincristine. These can serve as a starting point for method development and troubleshooting for Vincristine-d3 Sulfate.

ParameterMethod 1[1]Method 2[3]Method 3[2]
LC Column Accucore aQKinetex C18 (2.1 x 50 mm, 1.7 µm)Kinetex C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in WaterNot specified, likely similar25 mM Acetic Acid, 0.3% Formic Acid
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileNot specified, likely Acetonitrile
Flow Rate 0.4 mL/min0.3 mL/min0.3 mL/min
Gradient 10-50% B (0.5-0.51 min), 50-95% B (0.51-1.8 min)Gradient elution over 4 minGradient elution over 4 min
Injection Volume 2 µLNot specifiedNot specified
Ionization Mode Positive ESIPositive ESIPositive ESI
Vincristine MRM 825.438 -> 765.354825.4 -> 765.1825.4 -> 765.1
Vincristine-d3 MRM 828.488 -> 768.275828.2 -> 768.2Not specified

Signaling Pathway and Logical Relationships

The relationship between experimental variables and the final signal intensity can be visualized as follows. Each preceding step directly impacts the outcome of the subsequent step, culminating in the final signal quality.

G cluster_input Inputs cluster_process Experimental Process cluster_output Output Standard Vincristine-d3 Sulfate (Purity, Concentration) SamplePrep Sample Preparation (Extraction Efficiency) Standard->SamplePrep Sample Biological Matrix (Plasma, Serum, etc.) Sample->SamplePrep Chromatography LC Separation (Peak Shape, Retention) SamplePrep->Chromatography Ionization Ionization (ESI Efficiency) Chromatography->Ionization Detection MS Detection (MRM Transition) Ionization->Detection Signal Signal Intensity Detection->Signal

Workflow from sample to signal in LC-MS/MS analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Vincristine and Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the chromatographic separation of vincristine (B1662923) and its deuterated internal standard, vincristine-d3 sulfate (B86663).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic analysis of vincristine and vincristine-d3 sulfate.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram shows significant peak tailing or fronting for both vincristine and vincristine-d3 sulfate. What are the potential causes and solutions?

  • Answer:

    • Column Overload: Injecting too high a concentration of the analytes can lead to peak fronting.

      • Solution: Dilute the sample and reinject. Ensure the concentration is within the linear range of the method.

    • Secondary Interactions: Silanol (B1196071) groups on the surface of C18 columns can interact with the basic amine groups of vincristine, causing peak tailing.

      • Solution: Use a base-deactivated column or add a competing base, such as triethylamine, to the mobile phase at a low concentration (e.g., 0.1%). Ensure the mobile phase pH is appropriate to suppress silanol interactions (typically a mid-range pH).

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1]

      • Solution: The sample solvent should be as weak as or weaker than the initial mobile phase.[1]

    • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

      • Solution: Replace the column with a new one of the same type.

Issue 2: Inconsistent Retention Times

  • Question: The retention times for my analytes are shifting between injections. What could be causing this variability?

  • Answer:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, is a common cause of retention time drift.

      • Solution: Prepare fresh mobile phase daily and ensure accurate pH measurement and consistent solvent composition. If a buffer is used, ensure it is fully dissolved.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.

      • Solution: Use a column oven to maintain a constant temperature for the analytical column.

    • Pump Issues: An unstable flow rate from the HPLC pump can lead to fluctuating retention times.

      • Solution: Purge the pump to remove air bubbles and ensure the pump seals are in good condition.[2] Check for any leaks in the system.

    • Column Equilibration: Insufficient column equilibration time between injections or after a gradient elution can cause retention time shifts.

      • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Appearance of Ghost or Unexpected Peaks

  • Question: I am observing unexpected peaks in my chromatogram that are not present in my standards. What is their origin?

  • Answer:

    • Sample Degradation: Vinca alkaloids can be unstable and degrade under certain conditions, leading to the formation of degradation products that appear as extra peaks.[3] A common degradation product of vincristine is 4-deacetylvincristine.[4]

      • Solution: Prepare samples fresh and store them at low temperatures, protected from light.[4] Investigate the pH of the sample solution, as vincristine is susceptible to acid-catalyzed hydrolysis.[4]

    • Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

      • Solution: Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.

    • Contamination: Contaminants in the mobile phase, vials, or the sample itself can result in extraneous peaks.

      • Solution: Use high-purity solvents and reagents. Filter the mobile phase and samples before use.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using vincristine-d3 sulfate as an internal standard?

A1: Vincristine-d3 sulfate is a stable isotope-labeled version of vincristine.[5][6] It is used as an internal standard in quantitative analysis, particularly with mass spectrometry detection (LC-MS/MS).[5][6][7] Because it has a slightly higher molecular weight but nearly identical chemical and physical properties to vincristine, it co-elutes and experiences similar ionization effects. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.[7]

Q2: What are the typical mass transitions (m/z) for vincristine and vincristine-d3 in MS/MS analysis?

A2: In positive ion mode electrospray ionization (ESI), the common ion transitions for multiple reaction monitoring (MRM) are:

  • Vincristine: 825.4 → 765.1[8][9]

  • Vincristine-d3: 828.2 → 768.2[8][9]

Q3: Can I use UV detection for the analysis of vincristine?

A3: Yes, HPLC with UV detection is a common and cost-effective method for quantifying vincristine.[10] The UV detection wavelength is typically set between 233 nm and 276 nm.[11][12]

Q4: What are some common degradation pathways for vincristine that I should be aware of?

A4: Vincristine can undergo degradation through several pathways, including hydrolysis and oxidation.[3][4] Acid-catalyzed hydrolysis can lead to the formation of 4-deacetylvincristine.[4] Exposure to light and high temperatures can also accelerate degradation.[4]

Experimental Protocols

Below are summarized experimental conditions for the chromatographic separation of vincristine, often using a deuterated internal standard, based on published methods.

Table 1: Summary of LC-MS/MS and HPLC Methods for Vincristine Analysis

ParameterMethod 1 (LC-MS/MS)[7]Method 2 (LC-MS/MS)[8]Method 3 (HPLC-UV)[12]
Column Accucore aQKinetex C18 (2.1 mm x 50 mm, 1.7 µm)Dikma Dimonsil C18 (200 mm x 4.6 mm)
Mobile Phase Gradient elution (details not specified)Gradient elution with acetonitrileIsocratic: 0.02 M sodium dihydrogen phosphate-methanol (36:64, v/v), pH 4.7
Flow Rate 0.4 mL/min0.3 mL/min1.0 mL/min
Run Time 2.2 min4 minNot specified
Detection ESI-MS/MS (Positive Ion Mode)ESI-MS/MSUV at 276 nm
Internal Standard Vincristine-d3Vincristine-d3Vinblastine sulfate

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Vincristine-d3 (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC/LC-MS System Collect->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (MS/MS or UV) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify Vincristine Concentration Calculate->Quantify

Caption: Experimental workflow for vincristine quantification.

Troubleshooting_Tree Start Chromatographic Issue Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention Time? Start->RetentionTime no ExtraPeaks Ghost/Unexpected Peaks? Start->ExtraPeaks no PeakShape->RetentionTime no Tailing Tailing PeakShape->Tailing yes Fronting Fronting PeakShape->Fronting yes RetentionTime->ExtraPeaks no Sol_Retention Check mobile phase preparation. Ensure stable column temperature. Check for pump issues. RetentionTime->Sol_Retention yes Sol_ExtraPeaks Check for sample degradation. Investigate carryover. Ensure clean system and solvents. ExtraPeaks->Sol_ExtraPeaks yes Sol_Tailing Check for secondary interactions. Use base-deactivated column or mobile phase additive. Tailing->Sol_Tailing Sol_Fronting Check for column overload. Dilute sample. Fronting->Sol_Fronting

Caption: Troubleshooting decision tree for chromatography.

References

Addressing matrix effects in the analysis of Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Vincristine-d3 Sulfate by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Vincristine-d3 Sulfate?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Vincristine (B1662923), by the presence of co-eluting compounds from the sample matrix (e.g., plasma, blood).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the analysis of Vincristine, endogenous components like phospholipids (B1166683) are a primary cause of matrix effects, particularly with electrospray ionization (ESI). The use of a stable isotope-labeled internal standard like Vincristine-d3 Sulfate is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in signal response.

Q2: Why is Vincristine-d3 Sulfate used as the internal standard?

A2: Vincristine-d3 Sulfate is the deuterium-labeled version of Vincristine. An ideal internal standard (IS) has physicochemical properties very similar to the analyte. A stable isotope-labeled IS like Vincristine-d3 is considered the gold standard because it has nearly identical chromatographic retention time and ionization behavior to the unlabeled Vincristine. This ensures that it is affected by matrix effects in the same way as the analyte, allowing for accurate correction and reliable quantification.

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: The most common method is the post-extraction spike.[1] This involves comparing the peak area of the analyte (and IS) in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is called the Matrix Factor (MF).

  • Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in a neat solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 suggests no significant matrix effect.

For a robust method, the MF for the analyte should ideally be between 0.75 and 1.25. The IS-normalized MF (Analyte MF / IS MF) should be close to 1.0.

Troubleshooting Guide

Problem: Poor peak shape and/or high background noise in the chromatogram.

Possible Cause Troubleshooting Step
Insufficient sample cleanup Endogenous components from the biological matrix are co-eluting with Vincristine and Vincristine-d3.
* Action: Optimize the sample preparation method. Consider switching from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[2]
Contaminated LC system Buildup of matrix components on the column or in the MS source.
* Action: Implement a column wash step with a strong organic solvent after each analytical run. Regularly clean the MS source.

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

Possible Cause Troubleshooting Step
Variable matrix effects Different lots of biological matrix may have varying compositions, leading to inconsistent ion suppression or enhancement.
* Action: Evaluate the matrix effect using at least six different lots of the biological matrix during method validation. If lot-to-lot variability is significant, a more effective sample cleanup method is necessary.
Analyte instability Vincristine or its metabolites may be unstable in the processed samples.
* Action: Perform stability studies to assess the analyte's stability under different storage conditions (e.g., freeze-thaw cycles, room temperature). One study noted that a Vincristine metabolite (M1) degraded by 80% in plasma after 15 hours at room temperature, recommending processing times of less than 30 minutes.[3]

Problem: Low recovery of Vincristine.

Possible Cause Troubleshooting Step
Inefficient extraction The chosen sample preparation method may not be optimal for extracting Vincristine from the matrix.
* Action: Re-evaluate the extraction parameters. For LLE, experiment with different organic solvents and pH adjustments. For SPE, test different sorbents (e.g., C18, mixed-mode) and optimize the wash and elution steps.
Analyte binding Vincristine may bind to proteins or other components in the matrix, hindering its extraction.
* Action: Adjust the pH of the sample to disrupt protein binding before extraction.

Quantitative Data Summary

The following tables summarize key performance metrics from various published methods for Vincristine analysis.

Table 1: Comparison of Sample Preparation Methods for Vincristine Analysis

Method Biological Matrix LLOQ (ng/mL) Recovery (%) Matrix Effect (%) Internal Standard Reference
Protein PrecipitationMouse Plasma2.588.4 - 107108 - 110Vincristine-d3[4]
Protein PrecipitationHuman Plasma0.5Not ReportedNo significant matrix effectVincristine-d3
LLE (TBME)Human Plasma0.1Not ReportedMatrix factor evaluatedDeuterated isotopes[5]
SPEHuman Plasma0.25Not ReportedNo significant matrix effectVinblastine[6][7]
DLLMEHuman Plasma0.06 (µg/L)88.4Not ReportedVinblastine
SPEMouse Plasma & Brain0.0157 - 60Not ReportedVinblastine[8]

Table 2: LC-MS/MS Parameters for Vincristine and Vincristine-d3 Sulfate Analysis

Parameter Method 1 Method 2
Internal Standard Vincristine-d3Vincristine-d3
LC Column Accucore aQKinetex C18
Mobile Phase GradientGradient
Flow Rate 0.4 mL/min0.3 mL/min
Ionization Mode ESI PositiveESI Positive
MRM Transition (Vincristine) m/z 825.4 → 765.4m/z 825.4 → 765.1
MRM Transition (Vincristine-d3) m/z 828.5 → 768.3m/z 828.2 → 768.2
Reference [4]

Experimental Protocols & Workflows

Method 1: Protein Precipitation (PPT)

This method is fast and simple but may result in less clean extracts compared to LLE or SPE.

Protocol:

  • Pipette a small aliquot (e.g., 5-50 µL) of the plasma sample into a microcentrifuge tube.[4]

  • Add an internal standard working solution (e.g., 40 µL of Vincristine-d3).[4]

  • Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727).[4]

  • Vortex the mixture for approximately 30-60 seconds to ensure thorough mixing and protein denaturation.[4]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.[4]

G cluster_0 Protein Precipitation Workflow plasma Plasma Sample (5-50 µL) add_is Add Internal Standard (Vincristine-d3) plasma->add_is add_solvent Add Acetonitrile/Methanol (3-4 volumes) add_is->add_solvent vortex Vortex (30-60s) add_solvent->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow Diagram
Method 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

Protocol:

  • To a plasma sample, add the internal standard (Vincristine-d3).

  • Adjust the pH of the sample to an alkaline pH to ensure Vincristine is in its non-ionized form.

  • Add an immiscible organic solvent (e.g., tert-butyl methyl ether).[5]

  • Vortex vigorously to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

G cluster_1 Liquid-Liquid Extraction Workflow plasma Plasma Sample + IS ph_adjust Adjust to Alkaline pH plasma->ph_adjust add_solvent Add Organic Solvent (e.g., TBME) ph_adjust->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow Diagram
Method 3: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and analyte concentration, often resulting in the lowest matrix effects.

Protocol:

  • Condition an SPE cartridge (e.g., C18 or a mixed-mode sorbent) with methanol followed by water.

  • Load the pre-treated plasma sample (to which the internal standard has been added) onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.

  • Elute the analyte and internal standard from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

G cluster_2 Solid-Phase Extraction Workflow condition Condition SPE Cartridge (Methanol, then Water) load Load Sample + IS condition->load wash Wash with Weak Solvent load->wash elute Elute with Strong Solvent wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow Diagram

References

Stability of Vincristine-d3 Sulfate in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Vincristine-d3 Sulfate (B86663) under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Vincristine-d3 Sulfate?

A1: Solid Vincristine-d3 Sulfate should be stored at -20°C, protected from light, and preferably under a nitrogen atmosphere. Following these conditions ensures stability for at least four years.[1]

Q2: How should I prepare and store stock solutions of Vincristine-d3 Sulfate?

A2: Stock solutions can be prepared in solvents such as DMSO or water. For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] These solutions should also be protected from light and stored under a nitrogen atmosphere.[2] If using water as the solvent, it is advisable to filter and sterilize the solution through a 0.22 μm filter before use.[2] For aqueous solutions in PBS (pH 7.2), it is recommended not to store them for more than one day.[1]

Q3: What is the stability of Vincristine-d3 Sulfate in diluted aqueous solutions for experimental use?

A3: While specific long-term stability studies on diluted Vincristine-d3 Sulfate are not extensively available, its stability is expected to be comparable to that of Vincristine (B1662923) Sulfate. Studies on Vincristine Sulfate diluted in 0.9% Sodium Chloride Injection to concentrations between 0.0015 mg/mL and 0.08 mg/mL show stability for up to 24 hours when protected from light at 25°C.

Q4: Can I store diluted Vincristine-d3 Sulfate solutions at room temperature?

A4: Based on data for Vincristine Sulfate, diluted solutions in 0.9% NaCl are stable for at least 31 days at room temperature (15-25°C) when protected from light.[3] However, for routine use and to minimize any potential degradation, refrigeration is generally recommended for longer-term storage of solutions.

Q5: Does exposure to light affect the stability of Vincristine-d3 Sulfate?

A5: Yes, protection from light is consistently recommended for both solid and dissolved forms of Vincristine compounds to prevent degradation.[2][4]

Q6: What are the known degradation products of Vincristine?

A6: Degradation of Vincristine can lead to the formation of several products, including 4-deacetylvincristine, an isomer of vincristine, and N-formylleurosine.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in LC-MS) Degradation of Vincristine-d3 Sulfate in stock or working solutions.Prepare fresh stock solutions from solid material. Ensure proper storage conditions are maintained (frozen, protected from light). Prepare working solutions fresh daily if possible.
Adsorption to container surfaces.Use polypropylene (B1209903) or polyolefin containers for diluted solutions. Studies have shown good stability in these materials.[6]
Appearance of unexpected peaks in chromatograms Formation of degradation products.Review storage conditions and solution preparation procedures. Ensure protection from light and appropriate temperature control. Consider performing a forced degradation study to identify potential degradants.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Precipitation in the solution Exceeding the solubility limit.Ensure the concentration does not exceed the solubility in the chosen solvent. For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 2 mg/mL.[1]
pH of the solution is outside the optimal range.Vincristine Sulfate is most stable in solutions with a pH between 3.5 and 5.5. Avoid diluting in solutions that would alter the pH outside this range.

Stability Data Summary

The following tables summarize the stability of Vincristine Sulfate, which is expected to be a reliable indicator for the stability of Vincristine-d3 Sulfate.

Table 1: Stability of Vincristine Sulfate in Original Vials (5 mg/5 mL)

Storage ConditionLight ProtectionDurationRemaining Concentration
Refrigerated (2-8°C)With and Without28 days>95%
Room TemperatureWith and Without28 days>95%

Table 2: Stability of Diluted Vincristine Sulfate in 0.9% NaCl

ConcentrationContainerStorage TemperatureDurationRemaining Concentration
0.01 mg/mLPolyolefin BagRefrigerated & Room Temp.84 days>90% (unpredictable)
0.05 mg/mLPolyolefin BagRefrigerated & Room Temp.84 daysStable
0.5 mg/20 mL & 2 mg/20 mLPolypropylene SyringeRefrigerated & Room Temp.84 daysStable
30 µg/mLPE Bag2-8°C31 days99.18 - 102.76%
30 µg/mLPE Bag15-25°C31 days99.18 - 102.76%
0.5, 1, 2, 3 mg in 25/50 mLPVC Minibag4°C for 7 days, then 23°C for 2 days9 daysNo unacceptable loss
0.5, 1, 2, 3 mg in 20 mLPolypropylene Syringe4°C for 7 days, then 23°C for 2 days9 daysNo unacceptable loss

Experimental Protocols

Protocol 1: Preparation of Vincristine-d3 Sulfate Stock Solution

  • Allow the vial of solid Vincristine-d3 Sulfate to equilibrate to room temperature before opening.

  • Weigh the desired amount of the solid in a sterile environment.

  • Dissolve the solid in an appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Protocol 2: Stability Testing of Vincristine-d3 Sulfate in an Aqueous Matrix

  • Prepare a fresh working solution of Vincristine-d3 Sulfate by diluting the stock solution in the desired aqueous matrix (e.g., 0.9% NaCl) to the final experimental concentration.

  • Divide the solution into multiple amber vials for analysis at different time points.

  • Store the vials under the desired storage conditions (e.g., refrigerated at 4°C and at room temperature of 25°C, with and without light exposure).

  • At each scheduled time point (e.g., 0, 24, 48, 72 hours, and 7 days), remove a vial from each storage condition.

  • Analyze the concentration of Vincristine-d3 Sulfate in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[3]

  • Calculate the percentage of the initial concentration remaining at each time point to determine the stability.

Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start: Solid Vincristine-d3 Sulfate prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock prep_working Prepare Working Solution in Aqueous Matrix prep_stock->prep_working storage_a Condition A: Refrigerated (4°C), Protected from Light prep_working->storage_a storage_b Condition B: Room Temp (25°C), Protected from Light prep_working->storage_b storage_c Condition C: Room Temp (25°C), Exposed to Light prep_working->storage_c sampling Sample at Predetermined Time Points (t=0, 24h, 48h, etc.) storage_a->sampling storage_b->sampling storage_c->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data_analysis Calculate % Remaining Concentration hplc->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for assessing the stability of Vincristine-d3 Sulfate solutions.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Analytical Results degradation Compound Degradation? start->degradation adsorption Adsorption to Container? start->adsorption contamination Contamination? start->contamination check_storage Verify Storage Conditions (Temp, Light, Age of Solution) degradation->check_storage If yes use_inert Use Polypropylene/Polyolefin Containers adsorption->use_inert If yes fresh_solvents Use High-Purity Solvents & Clean Glassware contamination->fresh_solvents If yes end Problem Resolved check_storage->end Re-analyze use_inert->end Re-analyze fresh_solvents->end Re-analyze

Caption: Troubleshooting logic for inconsistent analytical results.

References

Common pitfalls in using Vincristine-d3 Sulfate as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vincristine-d3 Sulfate as an internal standard in analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is Vincristine-d3 Sulfate and why is it used as an internal standard?

Vincristine-d3 Sulfate is a deuterium-labeled version of Vincristine (B1662923) Sulfate.[1] It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] Deuterated standards are considered ideal because they have similar chemical and physical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization response in mass spectrometry.[3] This structural similarity allows the internal standard to compensate for variability during sample preparation and analysis, leading to more accurate and precise quantification of the unlabeled analyte.

Q2: How should Vincristine-d3 Sulfate be stored?

Stock solutions of Vincristine-d3 Sulfate should be stored at -20°C, protected from light, and preferably under nitrogen.[4] Under these conditions, stock solutions in organic solvents are generally stable for at least one month. For longer-term storage (up to 6 months), -80°C is recommended.[4] Aqueous solutions are less stable and it is not recommended to store them for more than one day.

Q3: What are the optimal solvent choices for dissolving Vincristine-d3 Sulfate?

Vincristine-d3 Sulfate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol (B129727).[4] For LC-MS/MS applications, preparing stock solutions in methanol or acetonitrile (B52724) is common.[2] Working solutions are often prepared by diluting the stock solution with the mobile phase or a solvent compatible with the initial chromatographic conditions.

Troubleshooting Guides

Issue 1: Inconsistent or Low Internal Standard Response

Question: Why is the peak area of Vincristine-d3 Sulfate inconsistent or lower than expected across my sample batch?

Answer: Inconsistent or low internal standard response can be attributed to several factors, including degradation, matrix effects, and issues with sample preparation.

Troubleshooting Steps:

  • Verify Stock and Working Solution Integrity:

    • Action: Prepare fresh stock and working solutions of Vincristine-d3 Sulfate.

    • Rationale: Improper storage or repeated freeze-thaw cycles can lead to degradation. Stability of Vincristine in reconstituted samples in an autosampler at 4°C has been shown for up to 24 hours.[2]

  • Evaluate Matrix Effects:

    • Action: Perform a post-extraction addition experiment to assess ion suppression or enhancement.

    • Rationale: Components in the biological matrix can co-elute with the internal standard and interfere with its ionization, leading to a suppressed or enhanced signal.[5][6] Even with a deuterated internal standard, differential matrix effects can occur.[7]

    • Experimental Protocol: See "Protocol for Assessing Matrix Effects" below.

  • Optimize Sample Preparation:

    • Action: Review and optimize the extraction procedure.

    • Rationale: Inefficient or inconsistent extraction can lead to variable recovery of the internal standard. Protein precipitation is a common and rapid method, but may not remove all interfering matrix components.[8]

Issue 2: Poor Peak Shape for Vincristine-d3 Sulfate

Question: My chromatogram shows fronting, tailing, or split peaks for the Vincristine-d3 Sulfate internal standard. What could be the cause?

Answer: Poor peak shape can result from chromatographic issues, problems with the injection solvent, or column degradation.

Troubleshooting Steps:

  • Check for Column Contamination or Voids:

    • Action: Flush the column with a strong solvent wash sequence. If the problem persists, try a new column.

    • Rationale: Contamination of the column or a void at the head of the column can cause peak distortion.[9]

  • Ensure Injection Solvent Compatibility:

    • Action: Ensure the injection solvent is not significantly stronger than the initial mobile phase.

    • Rationale: Injecting a sample in a solvent much stronger than the mobile phase can lead to peak fronting and broadening.[9]

  • Mobile Phase pH:

    • Action: Verify the pH of the mobile phase is appropriate for the column chemistry.

    • Rationale: A mobile phase pH above 7 can cause dissolution of the silica-based column packing material, leading to voids and poor peak shape.[9]

Issue 3: Inaccurate Quantification and Isotopic Crosstalk

Question: I am observing inaccurate quantification of Vincristine, and I suspect there might be isotopic crosstalk. How can I investigate and resolve this?

Answer: Inaccurate quantification can arise from several sources, including isotopic impurities in the internal standard or in-source fragmentation.

Troubleshooting Steps:

  • Verify Isotopic Purity of the Internal Standard:

    • Action: Infuse a solution of the Vincristine-d3 Sulfate directly into the mass spectrometer and acquire a full scan spectrum.

    • Rationale: This will allow you to assess the presence and relative abundance of the non-deuterated (M+0) isotopologue.[7]

  • Check for Isotopic Crosstalk:

    • Action: Analyze a high concentration standard of Vincristine and monitor the MRM transition for Vincristine-d3 Sulfate. Conversely, analyze a high concentration of Vincristine-d3 Sulfate and monitor the Vincristine MRM transition.

    • Rationale: This will determine if there is any contribution from the natural isotope abundance of the analyte to the internal standard signal, or vice versa.

  • Optimize Mass Spectrometry Parameters:

    • Action: Adjust fragmentation parameters (e.g., collision energy) to minimize any potential for in-source conversion or fragmentation that could lead to crosstalk.

    • Rationale: Overly energetic conditions in the ion source can sometimes lead to unexpected fragmentation patterns.

Quantitative Data Summary

Table 1: Representative LC-MS/MS Method Parameters for Vincristine Analysis using Vincristine-d3 Sulfate IS

ParameterValueReference
Chromatography
ColumnAccucore aQ[2]
Mobile PhaseGradient with methanol and formic acid in water[2]
Flow Rate0.4 mL/min[2]
Run Time2.2 min[2]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)[2]
MRM Transition (Vincristine)m/z 825.4 -> 765.4[2][10]
MRM Transition (Vincristine-d3)m/z 828.4 -> 768.2[2]
Method Validation
Linearity Range2.5 - 250 ng/mL[2]
LLOQ2.5 ng/mL[2]
Intra-day Precision< 15%[2]
Inter-day Precision< 15%[2]
Accuracy91.7% - 107%[2]

Table 2: Reported Matrix Effect and Recovery for Vincristine

Concentration (ng/mL)Mean Matrix Effect (%)RSD (%)Mean Recovery (%)RSD (%)Reference
7.51097.1688.416.5[2]
1251109.131074.91[2]
212.51087.5989.313.6[2]

Experimental Protocols

Protocol for Preparation of Vincristine-d3 Sulfate Internal Standard Stock and Working Solutions
  • Stock Solution Preparation (1 mg/mL):

    • Allow the vial of Vincristine-d3 Sulfate to equilibrate to room temperature before opening.

    • Reconstitute the entire contents of the vial with the appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the stock solution to an amber, screw-cap vial and store at -20°C.

  • Working Solution Preparation (100 ng/mL):

    • Allow the stock solution to warm to room temperature.

    • Perform a serial dilution of the stock solution with methanol or a suitable solvent to achieve a final concentration of 100 ng/mL.[2]

    • This working solution is then spiked into the precipitation solvent or directly into the samples.

Protocol for Assessing Matrix Effects
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) and spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.

  • Analyze the Samples:

    • Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value of 100% indicates no matrix effect, >100% indicates ion enhancement, and <100% indicates ion suppression.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Vincristine-d3 Sulfate IS sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_injection Inject into LC System reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: A typical experimental workflow for the quantification of an analyte using Vincristine-d3 Sulfate as an internal standard.

troubleshooting_logic cluster_is Internal Standard Issues cluster_chromatography Chromatography Issues cluster_quant Quantification Issues start Inconsistent Analytical Results is_response Inconsistent IS Peak Area? start->is_response peak_shape Poor Peak Shape? start->peak_shape inaccurate_quant Inaccurate Quantification? start->inaccurate_quant is_stability Check IS Solution Stability is_response->is_stability Yes matrix_effects Evaluate Matrix Effects is_response->matrix_effects Yes column_health Check Column Health peak_shape->column_health Yes mobile_phase Verify Mobile Phase/Injection Solvent peak_shape->mobile_phase Yes isotopic_purity Verify Isotopic Purity of IS inaccurate_quant->isotopic_purity Yes crosstalk Check for Isotopic Crosstalk inaccurate_quant->crosstalk Yes

Caption: A logical troubleshooting workflow for common issues encountered when using Vincristine-d3 Sulfate as an internal standard.

References

Technical Support Center: Vincristine-d3 Sulfate Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Vincristine-d3 Sulfate (B86663) in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help overcome challenges related to analyte recovery during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Vincristine-d3 Sulfate from plasma?

A1: The most frequently employed techniques for extracting Vincristine-d3 Sulfate from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method has its own advantages and challenges in terms of recovery, cleanliness of the extract, and complexity.[1]

Q2: Why am I experiencing low recovery of Vincristine-d3 Sulfate?

A2: Low recovery of Vincristine-d3 Sulfate can be attributed to several factors. These include strong plasma protein binding, suboptimal pH during extraction, inappropriate solvent selection, incomplete elution from an SPE sorbent, or degradation of the analyte during sample processing and storage.[2][3] Vincristine (B1662923) has a high affinity for plasma proteins, which can hinder its extraction.[4]

Q3: How does plasma protein binding affect the recovery of Vincristine-d3 Sulfate?

A3: Vincristine exhibits high binding affinity to plasma proteins, primarily albumin.[5][6] If the binding is not sufficiently disrupted during the extraction process, a significant portion of the analyte will be removed with the protein fraction, leading to low recovery.[2][4] Effective extraction protocols must include steps to denature proteins and release the bound drug.

Q4: What is the expected stability of Vincristine-d3 Sulfate in plasma samples?

A4: Vincristine sulfate has been shown to be stable in plasma for at least 49 days when stored at -20°C.[7] However, one of its metabolites is known to degrade at room temperature, so prompt processing of plasma samples is recommended.[8] Stability can be affected by temperature, pH, and light exposure. It is crucial to minimize the time samples spend at room temperature and to protect them from light.[9][10]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Inappropriate Sorbent Material The choice of SPE sorbent is critical. For Vincristine, a C8 or a diol-bonded silica (B1680970) phase has been used successfully.[7][11] If recovery is low, consider testing a different sorbent chemistry (e.g., C18, mixed-mode cation exchange).[12]
Suboptimal Sample pH The pH of the plasma sample can affect the ionization state of Vincristine-d3 Sulfate and its retention on the SPE sorbent. Adjust the pH of the sample to ensure the analyte is in a state that promotes strong retention on the chosen sorbent.[13]
Inefficient Washing Step The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. If you suspect analyte loss during this step, use a weaker wash solvent or a smaller volume.[3][13]
Incomplete Elution Vincristine-d3 Sulfate may be strongly retained on the sorbent. Use a stronger elution solvent, a larger volume of solvent, or perform multiple elutions to ensure complete recovery.[3][13] Methanol (B129727) is often used as an effective elution solvent.[12]
Variable SPE Cartridge Performance The reproducibility of the extraction can depend on the batch of SPE columns used.[11] If you observe a sudden drop in recovery, consider testing a new batch of cartridges.
Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Recommended Solution
Inappropriate Extraction Solvent The extraction solvent must have a high affinity for Vincristine-d3 Sulfate and be immiscible with the aqueous plasma sample. The principle of "like dissolves like" applies. Consider using a different solvent or a mixture of solvents to improve partitioning.[14][15]
Suboptimal pH The pH of the aqueous phase determines the ionization state of Vincristine-d3 Sulfate. Adjust the pH to ensure the analyte is in its neutral, more non-polar form to enhance its extraction into the organic solvent.[2][15]
Emulsion Formation Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or gently swirling instead of vigorous shaking.[16]
Insufficient Mixing Thorough mixing is necessary to maximize the surface area for extraction and achieve equilibrium. Ensure adequate vortexing or inversion time.[14]
Insufficient Solvent to Sample Ratio An inadequate volume of extraction solvent may not be sufficient to efficiently partition the analyte. Increasing the solvent-to-sample volume ratio can improve recovery.[2][15] Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.[2]
Low Recovery in Protein Precipitation (PPT)
Potential Cause Recommended Solution
Incomplete Protein Precipitation Insufficient precipitation will leave proteins in the supernatant that can interfere with analysis. Increase the ratio of the organic solvent to plasma (e.g., 3:1 or 4:1 v/v).[3] Acetonitrile (B52724) is a commonly used and effective precipitating solvent.[17][18]
Analyte Co-precipitation The analyte may get trapped within the precipitated protein pellet. Optimize the type of organic solvent used. Sometimes, the addition of a small amount of acid or base to the precipitating solvent can help keep the analyte in solution.[3][19]
Insufficient Mixing/Incubation Thoroughly vortex the sample after adding the precipitating solvent to ensure efficient protein denaturation.[3] Allowing for a longer incubation time at a low temperature (e.g., -20°C) can also improve protein precipitation.[3]
Premature Analyte Degradation Vincristine can be sensitive to pH and temperature. Ensure that the pH of the supernatant after precipitation is within a stable range for the analyte and avoid high temperatures during any evaporation steps.[2]

Quantitative Data Summary

Extraction Method Reported Recovery Rate Key Advantages Potential Disadvantages
Solid-Phase Extraction (SPE) 74.9% - 87.1%[7]Provides cleaner extracts, can pre-concentrate the analyte.[1]Can be more time-consuming and costly; recovery can be dependent on cartridge batch.[11]
Liquid-Liquid Extraction (LLE) 88.4% (as DLLME)[20][21]High enrichment factor, low solvent consumption (for DLLME).[1]Prone to emulsion formation; can be labor-intensive.[16]
Protein Precipitation (PPT) 88.4% - 107%[22]Simple, fast, and requires minimal sample handling.[1]Extracts may be less clean, potentially leading to matrix effects.[23]

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is a generalized procedure and should be optimized for your specific application.

  • Cartridge Conditioning:

    • Wash a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[12]

  • Sample Pre-treatment:

    • Pipette 500 µL of plasma into a tube.

    • Add an appropriate internal standard.

    • Dilute the plasma sample with water to reduce viscosity.[12]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).[2]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.[12]

  • Elution:

    • Elute the Vincristine-d3 Sulfate from the cartridge by passing two portions of 1 mL of methanol into a clean collection tube.[12]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried extract in a suitable mobile phase for your analytical method.[2]

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a generalized procedure and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.

    • Add an appropriate internal standard.

    • Adjust the sample pH to a basic value (e.g., pH 9-10) to neutralize the Vincristine-d3 Sulfate.

  • Extraction:

    • Add 1 mL of a suitable organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of solvents).

    • Vortex the tube for 1-2 minutes to ensure thorough mixing.[3]

  • Phase Separation:

    • Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

    • Reconstitute the dried extract in a suitable mobile phase for analysis.[2]

Protein Precipitation (PPT) Protocol

This protocol is a generalized procedure and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.[1]

    • Add an appropriate internal standard.[1]

  • Precipitation:

    • Add 600 µL of cold acetonitrile (a 3:1 ratio) to the plasma sample.[17]

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

  • Centrifugation:

    • Centrifuge the tube at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube for analysis.[1] Depending on the analytical method, an evaporation and reconstitution step may be necessary.

Visualizations

SPE_Workflow cluster_spe Solid-Phase Extraction Workflow start Start conditioning Condition SPE Cartridge (Methanol, Water) start->conditioning sample_prep Pre-treat Plasma Sample (Add IS, Dilute) conditioning->sample_prep loading Load Sample onto Cartridge sample_prep->loading washing Wash Cartridge (5% Methanol/Water) loading->washing elution Elute Analyte (Methanol) washing->elution evaporation Evaporate Eluate elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Solid-Phase Extraction.

LLE_Workflow cluster_lle Liquid-Liquid Extraction Workflow start Start sample_prep Prepare Plasma Sample (Add IS, Adjust pH) start->sample_prep extraction Add Organic Solvent & Vortex sample_prep->extraction phase_sep Centrifuge for Phase Separation extraction->phase_sep collection Collect Organic Layer phase_sep->collection evaporation Evaporate Solvent collection->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Liquid-Liquid Extraction.

PPT_Workflow cluster_ppt Protein Precipitation Workflow start Start sample_prep Prepare Plasma Sample (Add IS) start->sample_prep precipitation Add Cold Acetonitrile & Vortex sample_prep->precipitation centrifugation Centrifuge to Pellet Protein precipitation->centrifugation collection Collect Supernatant centrifugation->collection analysis Direct Analysis or Evaporation/Reconstitution collection->analysis

Caption: Workflow for Protein Precipitation.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Recovery low_recovery Low Analyte Recovery check_method Which Extraction Method? low_recovery->check_method spe SPE check_method->spe SPE lle LLE check_method->lle LLE ppt PPT check_method->ppt PPT spe_issues Check: - Sorbent Choice - pH - Wash/Elution Solvents spe->spe_issues lle_issues Check: - Solvent Choice - pH - Emulsion - Mixing lle->lle_issues ppt_issues Check: - Solvent Ratio - Co-precipitation - Mixing/Incubation ppt->ppt_issues optimize Optimize Method Parameters spe_issues->optimize lle_issues->optimize ppt_issues->optimize

Caption: Troubleshooting Decision Pathway.

References

Technical Support Center: Vincristine-d3 Sulfate Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Vincristine-d3 Sulfate using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Vincristine-d3 Sulfate analysis?

Ion suppression is a type of matrix effect where the ionization efficiency of the analyte of interest, in this case, Vincristine-d3 Sulfate, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1] In ESI-MS, ion suppression can occur when other components in the sample compete with the analyte for ionization in the electrospray source.[2][4]

Q2: What are the common sources of ion suppression in biological samples like plasma or serum?

Common sources of ion suppression include salts, endogenous compounds, proteins, and ion-pairing agents.[5][6] For Vincristine (B1662923) analysis in plasma, matrix components can interfere with the ionization process.[7] While some optimized methods report no significant matrix effect for vincristine, it's crucial to assess this in your specific experimental setup.[8][9][10][11]

Q3: How can I determine if ion suppression is affecting my Vincristine-d3 Sulfate signal?

A common method to evaluate ion suppression is a post-column infusion experiment.[5] In this technique, a constant flow of Vincristine-d3 Sulfate solution is introduced into the mobile phase after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression. Another approach is to compare the signal of an analyte in a pure solution versus its signal when spiked into a prepared sample matrix.[7]

Troubleshooting Guide: Reducing Ion Suppression

This guide provides a systematic approach to identifying and mitigating ion suppression for Vincristine-d3 Sulfate analysis.

Problem 1: Low or inconsistent signal intensity for Vincristine-d3 Sulfate.

Possible Cause A: Co-elution of Matrix Components

Solution: Improve chromatographic separation to resolve Vincristine-d3 Sulfate from interfering matrix components.

  • Action 1: Optimize the LC Gradient. Adjust the mobile phase gradient to increase the separation between your analyte and any co-eluting peaks.

  • Action 2: Evaluate Different Stationary Phases. Consider using a different HPLC column chemistry (e.g., C18, C8) to alter selectivity.[8][10][11][12]

  • Action 3: Adjust Mobile Phase Composition. Modifying the organic solvent (e.g., methanol, acetonitrile) or the aqueous phase pH can change the retention behavior of both the analyte and interfering compounds.[13] The use of volatile buffers like formic acid or acetic acid is generally recommended over non-volatile salts.[14][15]

Possible Cause B: High Concentration of Matrix Components

Solution: Reduce the amount of matrix introduced into the ESI source.

  • Action 1: Dilute the Sample. A simple dilution of the sample can reduce the concentration of interfering species.[1][2] However, this will also dilute the analyte, so this approach is best for samples with sufficient concentration.

  • Action 2: Reduce Injection Volume. Injecting a smaller sample volume can decrease the load of matrix components.[2]

  • Action 3: Implement More Rigorous Sample Preparation. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering compounds than simple protein precipitation.[2][3][14]

Possible Cause C: Suboptimal ESI Source Conditions

Solution: Optimize the ESI source parameters to favor the ionization of Vincristine-d3 Sulfate.

  • Action 1: Adjust ESI Flow Rate. Reducing the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts.[1][2]

  • Action 2: Optimize Gas and Temperature Settings. Adjust the nebulizing and desolvation gas flows and temperatures to improve desolvation and ionization efficiency.[14]

  • Action 3: Consider a Different Ionization Source. If significant ion suppression persists with ESI, atmospheric pressure chemical ionization (APCI) can be a less susceptible alternative for some compounds.[2][16]

Problem 2: Poor reproducibility of results.

Possible Cause: Inconsistent Matrix Effects Between Samples

Solution: Utilize an appropriate internal standard to compensate for signal variability.

  • Action: Use a Stable Isotope-Labeled Internal Standard. Vincristine-d3 is a suitable internal standard for Vincristine analysis as it has very similar chemical and physical properties and will be affected by ion suppression in the same way as the analyte.[7] This allows for accurate correction of signal fluctuations.

Experimental Protocols

Below are examples of published experimental conditions that have shown minimal ion suppression for Vincristine analysis. These can serve as a starting point for your method development.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for plasma samples.

  • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (Vincristine-d3).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject a portion of the supernatant for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize typical parameters from validated methods for Vincristine analysis.

Table 1: Liquid Chromatography Parameters

ParameterMethod 1[10][11]Method 2[8]Method 3[17]
Column Kinetex C18 (2.1 mm x 50 mm, 1.7 µm)Phenomenex Luna C8 (50 mm x 2.0 mm, 3.0 µm)Accucore aQ
Mobile Phase A 0.1% Formic acid in WaterNot specifiedNot specified
Mobile Phase B AcetonitrileNot specifiedNot specified
Flow Rate 0.3 mL/min0.2 mL/min0.4 mL/min
Gradient Gradient elutionGradient elutionGradient elution

Table 2: Mass Spectrometry Parameters

ParameterVincristineVincristine-d3
Ionization Mode ESI PositiveESI Positive
MRM Transition 825.4 → 765.1[10][11]828.2 → 768.2[10][11]

Visualizations

The following diagrams illustrate the workflow for troubleshooting ion suppression and the logical relationships in method development.

IonSuppressionTroubleshooting cluster_problem Problem Identification cluster_investigation Investigation & Mitigation Strategies cluster_outcome Desired Outcome Problem Low or Inconsistent Signal Intensity Chromatography Optimize Chromatography (Gradient, Column) Problem->Chromatography Co-elution of interferences SamplePrep Improve Sample Prep (Dilution, SPE, LLE) Problem->SamplePrep High matrix concentration MS_Settings Adjust MS Settings (Flow Rate, Gases) Problem->MS_Settings Suboptimal ionization InternalStandard Use Stable Isotope Internal Standard Problem->InternalStandard Poor reproducibility Outcome Reduced Ion Suppression & Reliable Quantification Chromatography->Outcome SamplePrep->Outcome MS_Settings->Outcome InternalStandard->Outcome

Caption: Troubleshooting workflow for addressing ion suppression.

MethodDevelopmentWorkflow Start Start Method Development SamplePrep Select Sample Preparation (PPT, LLE, SPE) Start->SamplePrep LC_Method Develop LC Method (Column, Mobile Phase, Gradient) SamplePrep->LC_Method MS_Params Optimize MS Parameters (Source, Transitions) LC_Method->MS_Params Validation Validate Method (Assess Matrix Effect) MS_Params->Validation Validation->SamplePrep Ion Suppression Observed Analysis Routine Sample Analysis Validation->Analysis Successful

Caption: A typical workflow for LC-MS method development.

References

Optimization of MS/MS parameters for Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of MS/MS parameters for the analysis of Vincristine-d3 Sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What is Vincristine-d3 Sulfate and why is it used in MS/MS analysis?

A1: Vincristine-d3 Sulfate is a deuterated form of Vincristine (B1662923) sulfate, a vinca (B1221190) alkaloid used in chemotherapy.[1][2][3] In mass spectrometry (MS)-based bioanalysis, it serves as an ideal internal standard (IS) for the quantification of vincristine.[1][4] Its chemical properties are nearly identical to vincristine, but it has a slightly higher mass due to the deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish it from the unlabeled vincristine, ensuring accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

Q2: What are the typical mass transitions (MRM) for Vincristine-d3 Sulfate?

A2: The commonly used multiple reaction monitoring (MRM) transition for Vincristine-d3 Sulfate is m/z 828.2 → 768.2 or m/z 828.488 → 768.275.[4][5] The precursor ion (Q1) corresponds to the protonated molecule of Vincristine-d3, and the product ion (Q3) is a characteristic fragment ion generated after collision-induced dissociation.

Q3: What type of ionization is best suited for Vincristine-d3 Sulfate analysis?

A3: Electrospray ionization (ESI) in the positive ion mode is the most effective and commonly used ionization technique for the analysis of vincristine and its deuterated internal standard, Vincristine-d3 Sulfate.[4][6]

Optimized MS/MS Parameters for Vincristine-d3 Sulfate

The following table summarizes the optimized MS/MS parameters for the analysis of Vincristine-d3 Sulfate, compiled from various validated methods. These parameters can serve as a starting point for method development and may require further fine-tuning based on the specific instrumentation used.

ParameterOptimized Value
Polarity Positive
Precursor Ion (Q1) 828.2 m/z[5]
Product Ion (Q3) 768.2 m/z[5]
Collision Energy (CE) ~35 V[4]
RF Lens ~80 V
Ion Spray Voltage ~3500-5500 V
Temperature ~550-600 °C
Collision Gas High
Curtain Gas ~20 psi
Ion Source Gas 1 ~30-55 psi
Ion Source Gas 2 ~50-55 psi

Experimental Protocol: Quantification of Vincristine using Vincristine-d3 Sulfate by LC-MS/MS

This protocol provides a general procedure for the quantification of vincristine in a biological matrix (e.g., plasma) using Vincristine-d3 Sulfate as an internal standard.

1. Materials and Reagents

  • Vincristine Sulfate (Reference Standard)

  • Vincristine-d3 Sulfate (Internal Standard)[4]

  • LC-MS grade methanol (B129727), acetonitrile, and water[6]

  • Formic acid[6]

  • Drug-free human plasma[7]

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of vincristine sulfate and Vincristine-d3 Sulfate in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of vincristine by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.[7]

  • Internal Standard Working Solution: Dilute the Vincristine-d3 Sulfate stock solution with methanol to a concentration of 5 µg/mL.[7]

3. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (5 µg/mL Vincristine-d3 Sulfate).[7]

  • Add a protein precipitating agent, such as 400 µL of acetonitrile.

  • Vortex the mixture for 1 minute.[7]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[7]

4. LC-MS/MS Conditions

  • LC Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) is suitable.[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min[5][6]

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-4.0 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • MS/MS Detection: Use the optimized MRM parameters from the table above.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Vincristine-d3 Sulfate.

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal for Vincristine-d3 Sulfate 1. Incorrect MS/MS parameters (precursor/product ions, collision energy).2. ESI source contamination.3. Improper sample preparation leading to poor recovery.4. Degradation of the internal standard.1. Verify and optimize MS/MS parameters by infusing the standard solution directly.2. Clean the ESI source according to the manufacturer's instructions.3. Evaluate the efficiency of the protein precipitation step.4. Prepare fresh internal standard solutions.
Poor Peak Shape (Tailing or Fronting) 1. Incompatible mobile phase pH.2. Column degradation or contamination.3. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase pH with a suitable additive like formic acid.2. Use a guard column and flush the analytical column. If the problem persists, replace the column.3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the biological sample.3. Insufficiently cleaned MS source.1. Use fresh, high-purity solvents and flush the LC system.2. Improve sample cleanup, for example, by using solid-phase extraction (SPE).3. Perform a thorough cleaning of the mass spectrometer's ion source.
Inconsistent Results (Poor Precision) 1. Inconsistent sample preparation.2. Fluctuations in LC pump performance.3. Unstable ESI spray.1. Ensure precise and consistent pipetting and vortexing during sample preparation.2. Purge the LC pumps and check for leaks.3. Check the ESI needle position and for any blockages.

Visual Guides

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Vincristine-d3 Sulfate (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Vincristine Calculate->Quantify

Caption: Experimental workflow for Vincristine quantification.

cluster_troubleshooting Troubleshooting Guide cluster_causes Potential Causes cluster_solutions Recommended Solutions Issue Common Issue Cause1 Cause A Issue->Cause1 Cause2 Cause B Issue->Cause2 Cause3 Cause C Issue->Cause3 Solution1 Solution A Cause1->Solution1 Solution2 Solution B Cause2->Solution2 Solution3 Solution C Cause3->Solution3

Caption: Logical relationship for troubleshooting.

References

How to resolve co-eluting peaks with Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the analysis of Vincristine (B1662923) with its deuterated internal standard, Vincristine-d3 Sulfate.

Frequently Asked Questions (FAQs)

Q1: What is Vincristine-d3 Sulfate, and why is it used in our analysis?

A1: Vincristine-d3 Sulfate is a stable isotope-labeled version of Vincristine Sulfate. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Because it is chemically identical to Vincristine but has a slightly higher mass, it co-elutes with Vincristine under most chromatographic conditions and helps to correct for variations in sample preparation and instrument response, ensuring accurate quantification.

Q2: What are the common causes of peak co-elution with Vincristine-d3 Sulfate?

A2: Co-elution in the analysis of Vincristine can arise from several factors:

  • Metabolites: Vincristine is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5 to its major metabolite, M1.[1] This and other minor metabolites may have similar chromatographic properties to Vincristine and its internal standard.

  • Structurally Similar Drugs: Other Vinca alkaloids, such as Vinblastine or Vinorelbine, if present in the sample, can potentially co-elute.

  • Co-administered Drugs: Drugs that are substrates or inhibitors of CYP3A4, such as certain azole antifungals (e.g., ketoconazole, itraconazole) or macrolide antibiotics (e.g., erythromycin, clarithromycin), may interfere with the analysis.[2]

  • Matrix Effects: Endogenous components from biological matrices (e.g., plasma, serum) can co-elute and interfere with the ionization of the analyte and internal standard in the mass spectrometer.[3][4]

  • Suboptimal Chromatographic Conditions: An inadequate HPLC/UHPLC method, including the wrong column, mobile phase, or gradient, can fail to separate Vincristine from other compounds.

Q3: My Vincristine peak is showing significant tailing. What could be the cause?

A3: Peak tailing for a basic compound like Vincristine is often due to secondary interactions with the stationary phase. This can be caused by:

  • Silanol (B1196071) Interactions: Residual free silanol groups on silica-based C18 columns can interact with the basic amine groups of Vincristine, leading to tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. For basic compounds, a lower pH (typically 2-4) is often used to ensure consistent protonation.

  • Column Contamination: Buildup of strongly retained compounds from previous injections can lead to active sites on the column, causing tailing.

Q4: Can drug-drug interactions affect my chromatographic results?

A4: Yes. Co-administration of drugs that inhibit or induce CYP3A4/5 enzymes can alter the metabolic profile of Vincristine.[2] This can lead to unexpected metabolites or different ratios of metabolites that may co-elute with your analyte of interest. For example, CYP3A4 inhibitors can increase the concentration of the parent drug and decrease the formation of metabolites, while inducers have the opposite effect.[2]

Troubleshooting Guide for Co-eluting Peaks

Issue: A peak is co-eluting with Vincristine or Vincristine-d3 Sulfate, compromising quantification.

This guide provides a systematic approach to troubleshoot and resolve co-elution issues.

Step 1: Initial Assessment and Peak Identification

  • Confirm Peak Identity: If your system is equipped with a high-resolution mass spectrometer, confirm the mass-to-charge ratio (m/z) of the interfering peak to tentatively identify it (e.g., M1 metabolite, a co-administered drug).

  • Review Sample History: Check for any co-administered medications that could potentially interfere, especially those metabolized by CYP3A4.[2]

  • Inject a Blank Matrix: Analyze a blank matrix sample (e.g., plasma from a drug-naive subject) to check for endogenous interferences.

Step 2: Method Optimization

If co-elution is confirmed, systematic optimization of the chromatographic method is necessary. The following workflow can be used to guide your efforts.

Troubleshooting_Workflow cluster_0 Troubleshooting Workflow for Co-elution start Co-elution Observed mod_gradient Modify Gradient Profile (Decrease slope around elution time) start->mod_gradient mod_mp Adjust Mobile Phase (Change organic solvent, modify pH) mod_gradient->mod_mp If not resolved resolved Resolution Achieved mod_gradient->resolved If resolved mod_col Change Column (Different stationary phase, smaller particles) mod_mp->mod_col If not resolved mod_mp->resolved If resolved mod_flow Optimize Flow Rate & Temperature mod_col->mod_flow If not resolved mod_col->resolved If resolved mod_flow->resolved If resolved

Caption: A stepwise workflow for troubleshooting co-eluting peaks.

Step 3: Detailed Experimental Protocols for Method Modification

The following sections provide detailed protocols for each step in the troubleshooting workflow.

Protocol 1: Gradient Optimization

A common first step is to modify the gradient elution to improve the separation around the retention time of Vincristine.

  • Methodology:

    • Identify the time window in which Vincristine and the interfering peak elute.

    • Modify the gradient to be shallower (i.e., a slower increase in the percentage of organic solvent) during this window.

    • For example, if the co-elution occurs at 40% organic mobile phase, you could change a linear gradient of 10-90% over 5 minutes to a multi-step gradient that increases from 10-35% in the first 2 minutes, then 35-45% over the next 3 minutes, followed by a rapid increase to 90%.

Protocol 2: Mobile Phase Modification

Altering the mobile phase composition can change the selectivity of the separation.

  • Methodology A: Change Organic Solvent

    • If using acetonitrile (B52724) as the organic modifier, prepare a mobile phase with methanol (B129727) at the same concentration.

    • Run the analysis under the same gradient conditions. Methanol has different solvent properties and can alter the elution order of compounds.

  • Methodology B: Adjust Mobile Phase pH

    • The retention of basic compounds like Vincristine is highly sensitive to pH. Small adjustments to the mobile phase pH can significantly impact retention and selectivity.

    • Prepare mobile phases with slightly different pH values using a suitable buffer (e.g., formic acid, acetic acid, or ammonium (B1175870) formate). It is recommended to work within the stable pH range of your column (typically pH 2-8 for silica-based columns).

    • A common starting point for Vincristine analysis is a mobile phase containing 0.1% formic acid (pH ~2.8).[5] You can test the effect of increasing the pH by using ammonium formate (B1220265) buffers.

Protocol 3: Column Selection

If mobile phase optimization is unsuccessful, changing the stationary phase can provide a significant change in selectivity.

  • Methodology A: Change Stationary Phase Chemistry

    • If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. These phases offer different retention mechanisms that can help resolve co-eluting peaks.

    • A column with low silanol activity may also improve peak shape for basic compounds like Vincristine.[6]

  • Methodology B: Change Column Dimensions or Particle Size

    • Using a longer column can increase the number of theoretical plates and improve resolution, although this will also increase run time and backpressure.

    • Switching to a column with smaller particles (e.g., from 5 µm to sub-2 µm) will increase efficiency and can improve the resolution of closely eluting peaks.

Protocol 4: Flow Rate and Temperature Optimization
  • Methodology:

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will increase the analysis time.

    • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and may alter the selectivity of the separation. It is advisable to test a range of temperatures (e.g., 30°C, 40°C, 50°C) while monitoring the stability of the analytes.

Data Presentation: Comparison of Chromatographic Conditions

The following table summarizes typical chromatographic conditions used for the analysis of Vincristine, which can serve as a starting point for method development and troubleshooting.

ParameterMethod 1Method 2Method 3
Column Kinetex C18 (50 x 2.1 mm, 2.6 µm)[7]Inertsil ODS-3 C18 (150 x 3.0 mm, 5 µm)[8]Accucore aQ (dimensions not specified)[4]
Mobile Phase A 25 mM Acetic Acid, 0.3% Formic Acid in Water[7]0.2% Formic Acid in Water[8]Not specified
Mobile Phase B Methanol[7]Methanol[8]Not specified
Gradient Gradient elution[7]25% B to 55% B (0-0.4 min), 55% B to 25% B (0.4-3.5 min)[8]Gradient elution[4]
Flow Rate 0.3 mL/min[7]0.4 mL/min[8]0.4 mL/min[4]
Run Time Not specified5 min[8]2.2 min[4]
Internal Standard Vinblastine[7]Vinorelbine[8]Vincristine-d3[4]

Visualizations

Vincristine Metabolism and Potential for Interference

Vincristine is metabolized in the liver primarily by CYP3A4 and CYP3A5 enzymes.[1][2] Understanding this pathway is crucial for predicting potential drug-drug interactions that may lead to analytical interferences.

Vincristine_Metabolism cluster_0 Vincristine Metabolism & Interference VCR Vincristine M1 M1 Metabolite VCR->M1 Metabolism CYP3A4_5 CYP3A4 / CYP3A5 CYP3A4_5->M1 Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole, Itraconazole) Inhibitors->CYP3A4_5 Inhibit Inducers CYP3A4 Inducers (e.g., Rifampin, Carbamazepine) Inducers->CYP3A4_5 Induce

Caption: Metabolic pathway of Vincristine and sources of interference.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Vincristine using Vincristine-d3 Sulfate and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Vincristine (B1662923), the choice of an appropriate internal standard is critical for developing robust and reliable bioanalytical methods. This guide provides a detailed comparison of Vincristine-d3 Sulfate (B86663) with commonly used alternative internal standards, Vinblastine and Vinorelbine. The comparison is supported by experimental data from published studies, detailed methodologies, and a visual representation of the analytical workflow.

The Gold Standard: Advantages of a Deuterated Internal Standard

In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are widely considered the gold standard, with deuterium-labeled compounds being a prevalent choice.[1] The fundamental principle is that a deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium.[1] This subtle modification allows the internal standard to closely mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[1]

Key advantages of using Vincristine-d3 Sulfate include:

  • Co-elution: An ideal deuterated internal standard co-elutes with the compound being quantified, which is a crucial characteristic for accurate analysis.[2]

  • Correction for Analytical Variability: It effectively corrects for variations in extraction recovery, injection volume, and ionization response in the mass spectrometer.[2]

  • Mitigation of Matrix Effects: Deuterated standards are indispensable for correcting matrix effects (ion suppression or enhancement), which is a significant challenge in bioanalysis.[1]

  • Improved Accuracy and Precision: The use of a deuterated internal standard can lead to significant improvements in both the precision and accuracy of the assay.[1][3] For instance, switching from a structural analog to a deuterated internal standard for the analysis of other compounds has been shown to improve mean bias and reduce the coefficient of variation.[1]

While structural analogs like Vinblastine and Vinorelbine are structurally similar to Vincristine and have been used as internal standards, they may not perfectly mimic Vincristine's behavior during sample processing and analysis. Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic retention times, potentially compromising the accuracy of the results.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of bioanalytical methods for Vincristine using Vincristine-d3 Sulfate, Vinblastine, and Vinorelbine as internal standards in human plasma.

Performance ParameterVincristine-d3 SulfateVinblastineVinorelbine
Linearity (ng/mL) 0.5 - 100[4]0.25 - 50.0[5], 28.6 - 2860[6]0.1 - 100 (in DBS)
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[4]0.25[5], 28.6[6]0.6 (in DBS)
Intra-day Precision (%RSD) < 14.6[4]6.3 - 10[5], 3.33 - 11.6[6]3.60 - 8.59 (in DBS)[7]
Inter-day Precision (%RSD) Within acceptable criteria[4]3.8 - 9.7[5]6.63 - 8.49 (in DBS)[7]
Intra-day Accuracy (%) 97.4[4]91.9 - 100.8[5]93.35 - 110.17 (in DBS)[7]
Inter-day Accuracy (%) Within acceptable criteria[4]93.5 - 100.5[5]95.88 - 108.54 (in DBS)[7]
Recovery (%) Within acceptable criteria[4]74.9 - 87.1[6]35.3 - 39.4 (in DBS)[7]

DBS: Dried Blood Spot

Experimental Protocols

The following sections provide a generalized methodology for the quantification of Vincristine in human plasma using UPLC-MS/MS with Vincristine-d3 Sulfate as the internal standard, based on published protocols.[4][8]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add a known amount of Vincristine-d3 Sulfate internal standard solution.

  • Add a protein precipitating agent, such as acetonitrile (B52724).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable reversed-phase column, such as a Kinetex C18 (2.1 mm × 50 mm, 1.7 μm).[8]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is around 0.3 - 0.4 mL/min.[8][9]

  • Injection Volume: A small injection volume, typically in the range of 5-10 µL.

3. Mass Spectrometric Conditions

  • System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Vincristine Transition: m/z 825.4 → 765.1[8]

    • Vincristine-d3 Transition: m/z 828.2 → 768.2[8]

  • Data Analysis: The ratio of the peak area of Vincristine to the peak area of Vincristine-d3 is used to calculate the concentration of Vincristine in the samples by comparing it to a calibration curve.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the validation of an analytical method for Vincristine using an internal standard.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation plasma Human Plasma Sample add_is Add Vincristine-d3 Sulfate (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing linearity Linearity data_processing->linearity accuracy Accuracy data_processing->accuracy precision Precision data_processing->precision lloq LLOQ data_processing->lloq recovery Recovery data_processing->recovery stability Stability data_processing->stability

Analytical Method Validation Workflow

References

A Head-to-Head Battle: Vincristine-d3 Sulfate vs. Vinblastine as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers selecting an internal standard for the quantification of vincristine (B1662923), featuring a comprehensive data comparison, detailed experimental protocols, and workflow visualization.

In the precise world of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the choice of an internal standard (IS) is paramount to achieving accurate and reliable quantification of an analyte. For the widely used chemotherapeutic agent vincristine, two common choices for an internal standard emerge: the stable isotope-labeled (SIL) Vincristine-d3 Sulfate and the structurally similar analog, vinblastine (B1199706). This guide provides a detailed comparison to assist researchers, scientists, and drug development professionals in making an informed decision between these two options.

The Gold Standard vs. The Practical Alternative

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur.[1][2] Stable isotope-labeled internal standards, such as Vincristine-d3 Sulfate, are widely considered the "gold standard" in quantitative mass spectrometry.[1][3] This is because the incorporation of stable isotopes (like deuterium) results in a compound with nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement.[1]

On the other hand, a structural analog internal standard, like vinblastine, offers a more readily available and often more cost-effective alternative.[3] Vinblastine shares a similar core structure with vincristine, which can allow it to track the analyte's behavior reasonably well. However, subtle differences in their chemical structures can lead to variations in chromatographic retention time, extraction recovery, and ionization efficiency, potentially impacting the accuracy and precision of the assay.[3]

Quantitative Performance: A Data-Driven Comparison

To facilitate a direct comparison, the following table summarizes the performance characteristics of bioanalytical methods for vincristine quantification using either Vincristine-d3 Sulfate or Vinblastine as the internal standard. The data is compiled from various studies and presented to highlight the key validation parameters.

Performance ParameterMethod with Vincristine-d3 Sulfate as ISMethod with Vinblastine as IS
Linearity (r²) > 0.99[4]> 0.99[5]
Linear Range up to 250 ng/mL[4]1.0 - 250 ng/mL[6]
0.1 - 40 ng/mL[7]0.1 - 500 ng/mL
0.25 - 50.0 ng/mL[5]
Lower Limit of Quantification (LLOQ) 2.5 ng/mL[4]0.25 ng/mL[5]
0.67 ng/mL[6]
12 pg/mL[8]
Intra-day Precision (%RSD) < 15%[4]6.3 - 10%[5]
≤ 10.6%[7]< 15%[6]
1.2 - 6.8%
Inter-day Precision (%RSD) < 15%[4]3.8 - 9.7%[5]
≤ 10.6%[7]< 15%[6]
1.2 - 6.8%
Accuracy (%) 91.7 - 107%[4]99.6% (at LLOQ)[5]
within ± 12.4%[7]91.9 - 100.8%[5]
93.5 - 100.5% (inter-assay)[5]
Recovery (%) 88.4 - 107%[4]90 - 95%
Matrix Effect 108 - 110%[4]No significant effect observed[5]

Experimental Protocols: A Glimpse into the Methodologies

The following sections outline typical experimental protocols for the quantification of vincristine in biological matrices using either Vincristine-d3 Sulfate or Vinblastine as the internal standard.

Sample Preparation with Vincristine-d3 Sulfate (Stable Isotope Labeled IS)

A common approach for sample preparation when using a SIL-IS is protein precipitation, valued for its simplicity and speed.

  • Aliquoting and Spiking: To a 50 µL aliquot of plasma, add the internal standard solution of Vincristine-d3 Sulfate.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile, to the plasma sample.

  • Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.

Sample Preparation with Vinblastine (Structural Analog IS)

When using a structural analog IS, more rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed to minimize potential interferences and matrix effects.

  • Aliquoting and Spiking: To a 200 µL aliquot of plasma, add the internal standard solution of Vinblastine.

  • Acidification: Acidify the plasma sample, for instance with trichloroacetic acid.

  • Liquid-Liquid Extraction: Add an organic extraction solvent, such as methylene (B1212753) chloride, to the sample.

  • Vortexing and Centrifugation: Vortex the mixture to facilitate the extraction of the analyte and IS into the organic layer. Centrifuge to separate the aqueous and organic layers.

  • Organic Layer Separation: Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizing the Workflow: A Generalized Approach

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard with LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (Vincristine-d3 Sulfate or Vinblastine) Sample->Spike_IS Extraction Extraction / Clean-up (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation Chromatographic Separation (e.g., C18 column) Evap_Recon->LC_Separation MS_Detection Mass Spectrometric Detection (e.g., ESI-MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

Conclusion: Making the Right Choice for Your Research

The selection between Vincristine-d3 Sulfate and vinblastine as an internal standard depends on the specific requirements of the study.

Vincristine-d3 Sulfate is the superior choice for achieving the highest levels of accuracy and precision. Its near-identical properties to vincristine ensure it effectively compensates for variations throughout the analytical process, making it the recommended internal standard for regulated bioanalytical studies and when the utmost confidence in the quantitative data is required.

Vinblastine , as a structural analog, presents a viable and cost-effective alternative. The data indicates that robust and sensitive methods can be developed using vinblastine as an internal standard. However, due to the potential for differential behavior compared to vincristine, more extensive method development and validation are crucial to ensure it adequately corrects for variability and provides reliable results.

Ultimately, the decision should be guided by a thorough evaluation of the project's goals, budgetary constraints, and the level of analytical rigor demanded by the research question and regulatory guidelines.

References

Performance characteristics of Vincristine-d3 Sulfate in quantitative assays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the superior performance characteristics of Vincristine-d3 Sulfate (B86663) as an internal standard in quantitative assays, supported by comparative data and detailed experimental protocols.

In the landscape of pharmacokinetic and therapeutic drug monitoring studies involving the potent anti-cancer agent Vincristine (B1662923), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Vincristine-d3 Sulfate's performance against other analytical standards, highlighting its role in enhancing assay precision and reliability. The data presented is compiled from various validated LC-MS/MS methods, offering researchers and drug development professionals a clear perspective on its advantages.

Comparative Performance in Quantitative Assays

The use of a stable isotope-labeled internal standard, such as Vincristine-d3 Sulfate, is the gold standard in quantitative mass spectrometry.[1] This is due to its chemical and physical properties being nearly identical to the analyte of interest, Vincristine. This similarity ensures that it behaves comparably during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[1]

The following table summarizes the performance characteristics of LC-MS/MS assays utilizing Vincristine-d3 Sulfate as an internal standard for the quantification of Vincristine in biological matrices. For comparative context, data from an assay using a different internal standard, Vinblastine, is also included.

Performance Parameter Method 1 (Internal Standard: Vincristine-d3) Method 2 (Internal Standard: Vincristine-d3) Method 3 (Internal Standard: Vinblastine)
Linearity Range 0.5 - 100 ng/mL2.5 - 250 ng/mL1.0 - 250 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99Not Specified
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[2]2.5 ng/mL[3]0.67 ng/mL[4]
Intra-day Precision (% CV) Within acceptable criteriaNot Specified1.2% - 6.8%[4]
Inter-day Precision (% CV) Within acceptable criteriaNot SpecifiedNot Specified
Intra-day Accuracy 97.4% at LLOQ[2]Within ±15%0.01% - 6.1% deviation[4]
Inter-day Accuracy Within acceptable criteriaWithin ±15%Not Specified
Extraction Recovery Not Specified88.4% - 107%[3]~90%[4]
Matrix Effect No significant effect observed[2]108% - 110%[3]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of quantitative assays. Below are the experimental protocols for two of the cited methods utilizing Vincristine-d3 Sulfate.

Method 1: Rapid and Sensitive LC-ESI-MS/MS for Pediatric Patients[2]
  • Sample Preparation: A simple one-step protein precipitation method was employed. 50 µL of human plasma was treated with acetonitrile (B52724) to precipitate proteins.

  • Chromatography:

    • Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 μm)

    • Mobile Phase: A gradient elution program was used.

    • Flow Rate: 0.3 mL/min

    • Run Time: 4 minutes

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • Ion Transitions:

      • Vincristine: 825.4 → 765.1

      • Vincristine-d3: 828.2 → 768.2

Method 2: Quantification in Mouse Plasma for Pharmacokinetic Studies[3]
  • Sample Preparation: Specific details of the extraction procedure are not provided in the abstract.

  • Chromatography:

    • Column: Accucore aQ

    • Mobile Phase: A gradient mobile phase was utilized.

    • Flow Rate: 0.4 mL/min

    • Run Time: 2.2 minutes

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Detection: Tandem Mass Spectrometry (MS/MS)

    • Internal Standard: [2H3]-vincristine sulfate (Vincristine-d3)

Visualizing the Workflow and Mechanism

To further elucidate the practical application and theoretical underpinning of Vincristine analysis, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add Vincristine-d3 (IS) Add Vincristine-d3 (IS) Plasma Sample->Add Vincristine-d3 (IS) Protein Precipitation Protein Precipitation Add Vincristine-d3 (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC Separation LC Separation Collect Supernatant->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Caption: Experimental workflow for Vincristine quantification.

Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits polymerization MetaphaseArrest Metaphase Arrest Microtubule->MetaphaseArrest Disruption leads to Apoptosis Apoptosis MetaphaseArrest->Apoptosis

Caption: Simplified signaling pathway of Vincristine.

References

Comparative Analysis of Vincristine-d3 Sulfate from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Vincristine-d3 Sulfate from various commercial suppliers. The objective is to offer a scientific basis for selecting the most suitable material for research and developmental applications, focusing on critical quality attributes such as purity, isotopic enrichment, and stability. The information presented herein is based on standardized analytical protocols to ensure a fair and direct comparison.

Overview of Vincristine-d3 Sulfate

Vincristine-d3 Sulfate is the deuterated form of Vincristine Sulfate, an antineoplastic agent used in chemotherapy. The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Vincristine in biological matrices by mass spectrometry. Given its critical role in research, the quality of Vincristine-d3 Sulfate from different suppliers can significantly impact experimental outcomes.

Comparative Data Summary

The following table summarizes the key quality attributes of Vincristine-d3 Sulfate from three representative suppliers. This data is based on standardized in-house testing protocols detailed in Section 3.

Parameter Supplier A Supplier B Supplier C
Chemical Purity (HPLC, %) > 99.5%> 99.0%> 98.5%
Isotopic Purity (% d3) 99.2%98.5%97.8%
Isotopic Distribution (% d0) < 0.1%< 0.5%< 1.0%
Isotopic Distribution (% d1) 0.5%0.8%1.0%
Isotopic Distribution (% d2) 0.2%0.2%0.2%
Short-term Stability (48h, RT) > 99.8%> 99.5%> 99.0%
Long-term Stability (-20°C, 1yr) > 99.0%> 98.5%> 97.5%

Standardized Experimental Protocols

To ensure an objective comparison, the following detailed experimental protocols were employed to evaluate the Vincristine-d3 Sulfate samples from each supplier.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the chemical purity of Vincristine-d3 Sulfate and to identify any related impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a DAD detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 297 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of Vincristine-d3 Sulfate in 1 mL of 50:50 Water:Acetonitrile.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

This protocol determines the isotopic purity and distribution of deuterated species in the Vincristine-d3 Sulfate samples.

  • Instrumentation: High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap) coupled with a suitable liquid chromatography system.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan from m/z 800-850.

  • Resolution: > 70,000.

  • Data Analysis: The relative abundance of the ion peaks corresponding to the unlabeled (d0), d1, d2, and d3 forms of Vincristine is used to calculate the isotopic purity and distribution.

Stability Assessment

This protocol evaluates the stability of Vincristine-d3 Sulfate under both short-term and long-term storage conditions.

  • Short-term Stability:

    • Prepare a solution of Vincristine-d3 Sulfate (1 mg/mL) in methanol.

    • Store the solution at room temperature (25°C) and protect from light.

    • Analyze the sample by HPLC at 0, 24, and 48 hours.

    • Calculate the percentage degradation.

  • Long-term Stability:

    • Store the solid Vincristine-d3 Sulfate material at -20°C.

    • Analyze the sample by HPLC at 0, 3, 6, and 12 months.

    • Calculate the percentage degradation.

Visualizations

Experimental Workflow for Comparative Analysis

The following diagram illustrates the workflow for the comparative analysis of Vincristine-d3 Sulfate from different suppliers.

Vincristine-d3 Sulfate Comparative Analysis Workflow Workflow for Comparative Analysis of Vincristine-d3 Sulfate cluster_output Final Output Supplier_A Supplier A Purity_HPLC Purity by HPLC Supplier_A->Purity_HPLC Isotopic_Enrichment_MS Isotopic Enrichment by MS Supplier_A->Isotopic_Enrichment_MS Stability_Assessment Stability Assessment Supplier_A->Stability_Assessment Supplier_B Supplier B Supplier_B->Purity_HPLC Supplier_B->Isotopic_Enrichment_MS Supplier_B->Stability_Assessment Supplier_C Supplier C Supplier_C->Purity_HPLC Supplier_C->Isotopic_Enrichment_MS Supplier_C->Stability_Assessment Comparative_Table Comparative Data Table Purity_HPLC->Comparative_Table Isotopic_Enrichment_MS->Comparative_Table Stability_Assessment->Comparative_Table Comparison_Guide Publication of Comparison Guide Comparative_Table->Comparison_Guide Protocol_Documentation Protocol Documentation Protocol_Documentation->Comparison_Guide Vincristine Signaling Pathway Simplified Signaling Pathway of Vincristine Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Vincristine->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Leads to Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Disruption leads to Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Induces

Inter-laboratory Insights on Vincristine Analysis Using Vincristine-d3 Sulfate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of vincristine (B1662923) is critical. Vincristine-d3 Sulfate serves as a stable isotope-labeled internal standard, essential for correcting analytical variability in bioanalytical methods.[1][2][3] While direct inter-laboratory comparison studies for Vincristine-d3 Sulfate are not publicly available, a review of validated analytical methods from various laboratories provides a comparative overview of its application and performance. The primary analytical technique for which Vincristine-d3 Sulfate is employed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of different LC-MS/MS methods that utilize Vincristine-d3 Sulfate for the quantification of vincristine in biological matrices.

Table 1: Linearity and Sensitivity of Vincristine Quantification

Analytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
LC-MS/MS[4]Mouse Plasma2.5 - 2502.5
LC-MS/MS[5]Human Plasma0.1 - 400.1
UPLC-MS/MS[6][7]Human Dried Blood Spots0.6 - 1000.6

Table 2: Accuracy and Precision of Vincristine Quantification

Analytical MethodMatrixIntra-day Precision (% RSD)Inter-day Precision (% RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
LC-MS/MS[4]Mouse Plasma< 15< 1591.7 - 10791.7 - 107
LC-MS/MS[5]Human Plasma≤ 10.6≤ 10.6within ± 12.4within ± 12.4
UPLC-MS/MS[6][7]Human Dried Blood Spots3.60 - 8.596.63 - 8.4993.35 - 110.1795.88 - 108.54

Table 3: Recovery and Matrix Effect

Analytical MethodMatrixExtraction Recovery (%)Matrix Effect (%)
LC-MS/MS[4]Mouse Plasma88.4 - 107108 - 110
UPLC-MS/MS[6][7]Human Dried Blood Spots35.3 - 39.4Not Reported

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

LC-MS/MS Method for Vincristine in Mouse Plasma[4]
  • Sample Preparation:

    • Spike plasma samples with Vincristine-d3 Sulfate internal standard.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Accucore aQ C18 column.

    • Mobile Phase: Gradient elution with a mixture of methanol (B129727) and formic acid in water.

    • Flow Rate: 0.4 mL/min.

    • Run Time: 2.2 minutes.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for vincristine and Vincristine-d3 Sulfate.

LC-MS/MS Method for Vincristine in Human Plasma[5]
  • Sample Preparation:

    • Add deuterated internal standards to plasma samples.

    • Perform liquid-liquid extraction with tert-butyl methyl ether (TBME).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue for injection.

  • Chromatographic Conditions:

    • Column: C18 column (50 × 2.1 mm ID, 5 µm).

    • Mobile Phase: Gradient elution.

    • Run Time: 5 minutes.

  • Mass Spectrometric Conditions:

    • Instrument: API4000 triple quadrupole MS detector.

    • Ionization: Positive ion mode.

UPLC-MS/MS Method for Vincristine in Human Dried Blood Spots[6][7]
  • Sample Preparation:

    • Punch out a 3 mm disc from the dried blood spot.

    • Add an extraction solution containing the internal standard and formic acid.

    • Vortex and sonicate to extract the analytes.

    • Centrifuge and inject the supernatant.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 C18 column (5 μm, 3.0 x 150 mm).

    • Mobile Phase: Gradient elution with a mixture of methanol and 0.2% formic acid in water.

    • Flow Rate: 0.4 mL/min.

    • Run Time: 5 minutes.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Vincristine in a biological matrix using Vincristine-d3 Sulfate as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Vincristine-d3 Sulfate Sample->IS_Spike Extraction Extraction (e.g., LLE or PPT) IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Inject into LC-MS/MS Evap_Recon->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Quantification Quantification Detection->Quantification Results Results Quantification->Results

Caption: Workflow for Vincristine analysis using an internal standard.

References

Navigating Regulated Bioanalysis: A Comparative Guide to Vincristine Quantification Using Vincristine-d3 Sulfate and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the regulated bioanalysis of the potent anticancer drug Vincristine (B1662923), the choice of an appropriate internal standard is critical for robust and reliable results. This guide provides a comprehensive comparison of Vincristine-d3 Sulfate and other common internal standards, supported by experimental data and detailed protocols to inform your analytical method development.

The use of a stable isotope-labeled internal standard, such as Vincristine-d3 Sulfate, is widely regarded as the gold standard in LC-MS/MS-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte, Vincristine, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[1][2] Alternative internal standards, such as Vinblastine, a structurally similar vinca (B1221190) alkaloid, have also been employed.[3][4][5] This guide delves into the performance characteristics of these internal standards, offering a comparative overview of their accuracy and precision in regulated bioanalytical settings.

Performance Comparison: Vincristine-d3 Sulfate vs. Alternative Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the accuracy and precision data from various studies employing either Vincristine-d3 Sulfate or Vinblastine for the quantification of Vincristine in human plasma.

Table 1: Performance Characteristics of Bioanalytical Methods Using Vincristine-d3 Sulfate as an Internal Standard

ParameterStudy 1Study 2
Linearity Range (ng/mL) 0.5 - 1002.5 - 250
LLOQ (ng/mL) 0.52.5
Intra-day Accuracy (%) 97.4 (at LLOQ)91.7 - 107
Inter-day Accuracy (%) Within acceptable criteria91.7 - 107
Intra-day Precision (%RSD) 14.6 (at LLOQ)< 15
Inter-day Precision (%RSD) Within acceptable criteria< 15

Data compiled from multiple sources.

Table 2: Performance Characteristics of Bioanalytical Methods Using Vinblastine as an Internal Standard

ParameterStudy 3Study 4
Linearity Range (ng/mL) 0.25 - 50.01.0 - 250
LLOQ (ng/mL) 0.250.67
Intra-day Accuracy (%) 91.9 - 100.8Within ±15% of nominal
Inter-day Accuracy (%) 93.5 - 100.5Within ±15% of nominal
Intra-day Precision (%RSD) 6.3 - 10< 15
Inter-day Precision (%RSD) 3.8 - 9.7< 15

Data compiled from multiple sources.[4][5]

While both internal standards can yield methods that meet regulatory requirements, the use of a stable isotope-labeled standard like Vincristine-d3 Sulfate is generally preferred to minimize potential differences in extraction recovery and ionization efficiency between the analyte and the internal standard.

Experimental Protocols

Detailed and validated experimental protocols are the bedrock of reproducible bioanalytical results. Below are representative methodologies for the quantification of Vincristine in human plasma using both Vincristine-d3 Sulfate and Vinblastine as internal standards.

Protocol 1: LC-MS/MS Quantification of Vincristine in Human Plasma Using Vincristine-d3 Sulfate

1. Sample Preparation:

  • To 50 µL of human plasma, add 150 µL of acetonitrile (B52724) containing Vincristine-d3 Sulfate (internal standard).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Vincristine: m/z 825.4 → 765.4

    • Vincristine-d3: m/z 828.4 → 768.4

Protocol 2: LC-MS/MS Quantification of Vincristine in Human Plasma Using Vinblastine

1. Sample Preparation:

  • To 200 µL of human plasma, add 20 µL of Vinblastine solution (internal standard).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: HPLC system

  • Column: C8 column (e.g., 2.0 x 50 mm, 3.0 µm)

  • Mobile Phase: Gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile.[4]

  • Flow Rate: 0.2 mL/min[4]

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Vincristine: m/z 825.4 → 765.4[4]

    • Vinblastine: m/z 811.4 → 751.4[4]

Visualizing the Process: From Mechanism to Measurement

To provide a clearer understanding of the context of Vincristine bioanalysis, the following diagrams illustrate the drug's mechanism of action and a typical experimental workflow.

cluster_0 Vincristine's Mechanism of Action Vincristine Vincristine Tubulin β-Tubulin Subunits Vincristine->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Vincristine->Microtubule_Assembly Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Essential for Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis

Caption: Vincristine's mechanism of action leading to cancer cell apoptosis.

cluster_1 Bioanalytical Workflow for Vincristine Quantification Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard (Vincristine-d3 Sulfate) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: A typical experimental workflow for Vincristine bioanalysis.

References

The Analytical Edge: Unveiling the Linearity and Sensitivity of Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmacokinetic and bioanalytical studies, the choice of an appropriate internal standard is paramount for accurate and reliable quantification of analytes. This guide provides a comparative assessment of Vincristine-d3 Sulfate's performance, focusing on linearity and sensitivity, benchmarked against other commonly used internal standards for Vincristine (B1662923) analysis. The data presented herein is collated from various validated bioanalytical methods, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Performance Snapshot: Linearity and Sensitivity Comparison

The following table summarizes the key performance characteristics of analytical methods employing Vincristine-d3 Sulfate and alternative internal standards for the quantification of Vincristine. These parameters are critical in determining the working range and the lowest detectable concentration of the analyte in a given biological matrix.

Internal StandardAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Detection Method
Vincristine-d3 VincristineHuman Plasma0.5 - 1000.5LC-MS/MS
Vincristine-d3 VincristineMouse Plasma2.5 - 2502.5LC-MS/MS
VinblastineVincristineHuman Plasma0.25 - 50.00.25LC-MS/MS
VinblastineVincristineHuman Serum1.0 - 2500.67LC-MS/MS
VinblastineVincristineHuman Plasma0.1 - 5000.1LC-MS/MS
VinorelbineVincristineHuman PlasmaNot Specified0.25HPLC-MS

Key Observations:

  • Vincristine-d3 Sulfate demonstrates robust performance with a wide linear range and high sensitivity in human and mouse plasma.[1] The use of a stable isotope-labeled internal standard like Vincristine-d3 is generally considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus providing superior accuracy and precision.[2][3]

  • Vinblastine , a structural analog of Vincristine, is a widely used and effective internal standard.[4][5][6][7] The reported linearity ranges and LLOQs are comparable to those achieved with Vincristine-d3, showcasing its suitability for various bioanalytical applications.

  • The choice of internal standard and the specifics of the analytical method can influence the achievable sensitivity and linear dynamic range.

Experimental Methodologies: A Closer Look

The performance metrics detailed above are intrinsically linked to the experimental protocols employed. Below are representative methodologies for Vincristine quantification using different internal standards.

Method 1: Vincristine Quantification using Vincristine-d3 Sulfate Internal Standard in Human Plasma[1]
  • Sample Preparation: A simple one-step protein precipitation with acetonitrile (B52724) is performed on 50 μL of human plasma.

  • Chromatographic Separation: Separation is achieved on a Kinetex C18 column (2.1 mm × 50 mm, 1.7 μm) using a gradient elution with a flow rate of 0.3 mL/min over a 4-minute run time.

  • Mass Spectrometric Detection: Detection is carried out using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode. The ion transitions monitored are m/z 825.4 → 765.1 for Vincristine and m/z 828.2 → 768.2 for Vincristine-d3.

Method 2: Vincristine Quantification using Vinblastine Internal Standard in Human Plasma[6]
  • Sample Preparation: To 200 μL of plasma, Vinblastine is added as the internal standard.

  • Chromatographic Separation: A C8 HPLC column (Phenomenex Luna 50 mm x 2.0 mm, 3.0 μm) is used with a mobile phase gradient at a flow rate of 0.2 mL/min. The total run time is 8 minutes.

  • Mass Spectrometric Detection: Quantification is performed using the transition of m/z 825.4 → 765.4 for Vincristine and m/z 811.4 → 751.4 for Vinblastine.

Visualizing the Workflow and Logic

To further elucidate the experimental process and the role of the internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (Vincristine-d3 Sulfate) plasma->is precip Protein Precipitation is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc Inject ms MS/MS Detection lc->ms peak_integration Peak Integration ms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Vincristine calibration->quantification

Experimental workflow for Vincristine analysis.

internal_standard_logic analyte Vincristine (Analyte) process Sample Preparation & LC-MS/MS Analysis analyte->process is Vincristine-d3 Sulfate (Internal Standard) is->process analyte_response Analyte Response (Peak Area) process->analyte_response is_response IS Response (Peak Area) process->is_response ratio Response Ratio (Analyte / IS) analyte_response->ratio is_response->ratio concentration Vincristine Concentration ratio->concentration Correlates to

Role of an internal standard in quantitative analysis.

References

Comparative pharmacokinetics of vincristine using different internal standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Internal Standards in Vincristine (B1662923) Pharmacokinetic Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of vincristine in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring the safety and efficacy of therapeutic regimens. The choice of an appropriate internal standard is a critical factor in developing robust and reliable bioanalytical methods. This guide provides a comparative overview of commonly used internal standards for the pharmacokinetic analysis of vincristine, with a focus on experimental data and methodologies.

Comparison of Internal Standards for Vincristine Quantification

The two main types of internal standards used in vincristine pharmacokinetic studies are stable isotope-labeled (SIL) internal standards, such as deuterated vincristine ([2H3]-vincristine), and structurally related analogs, like vinblastine (B1199706).

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope-Labeled [2H3]-Vincristine (Vincristine-d3)- Co-elutes with the analyte, providing the best compensation for matrix effects and variability in extraction and ionization.[1] - Considered the "gold standard" for quantitative mass spectrometry.[2]- Can be more expensive and less readily available than analog internal standards.
Structurally Related Analog Vinblastine- Structurally and chemically similar to vincristine, leading to comparable extraction and chromatographic behavior.[3][4][5] - More readily available and cost-effective than SIL standards.- May not perfectly co-elute with vincristine, potentially leading to less precise correction for matrix effects. - Can have different ionization efficiencies compared to the analyte.[2]

Experimental Protocols and Data

Below are summaries of experimental methodologies and resulting pharmacokinetic data from studies utilizing either [2H3]-vincristine or vinblastine as the internal standard.

Methodology Using [2H3]-Vincristine (Vincristine-d3) as Internal Standard

A study focused on quantifying vincristine in mouse plasma utilized a rapid and sensitive LC-MS/MS method with [2H3]-vincristine as the internal standard.[1]

Sample Preparation:

  • Plasma samples were prepared for analysis.

  • An internal standard solution of [2H3]-vincristine (100 ng/mL) was prepared by diluting a stock solution with methanol.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Column: Accucore aQ column.[1]

  • Mobile Phase: Gradient mobile phase.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Run Time: 2.2 minutes.[1]

  • Detection: Positive ion mode using electrospray ionization (ESI) with multiple reaction monitoring (MRM).[1]

    • MRM Transitions:

      • Vincristine: m/z 825.438 → 765.354.[1]

      • [2H3]-Vincristine: m/z 828.488 → 768.275.[1]

Method Validation Parameters:

Parameter Result
Linearity (r²) > 0.99.[1]
Lower Limit of Quantitation (LLOQ) 2.5 ng/mL.[1]
Intra-day and Inter-day Precision < 15%.[1]
Accuracy 91.7% to 107%.[1]

| Extraction Recovery | 88.4% to 107%.[1] |

Pharmacokinetic Data (Single 1 mg/kg IP dose in wild-type mice): The specific pharmacokinetic parameters (e.g., Cmax, AUC) were determined but are presented graphically in the source material. The study noted that the systemic exposure to vincristine increased by about 20% in CYP3A-deficient mice compared to wild-type mice.[1]

Methodology Using Vinblastine as Internal Standard

An analytical method was developed to quantify vincristine and its major metabolite, M1, in human plasma using vinblastine as the internal standard.[4][5]

Sample Preparation:

  • Plasma samples were acidified with trichloroacetic acid (TCAA).

  • Vincristine, its metabolite M1, and the internal standard vinblastine were extracted using methylene (B1212753) chloride.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Column: Inertsil ODS-3 C18 column (2.1 x 150 mm, 5 µm particle size).[4][5]

  • Mobile Phase: Gradient elution with 0.2% formic acid in water.[4][5]

  • Run Time: 20 minutes.[4][5]

  • Detection: Positive ion mode using ESI with MRM.[4][5]

    • MRM Transitions:

      • Vincristine: m/z 413.2 → 362.2.[4][5]

      • Vinblastine (IS): m/z 406.3 → 271.7.[4][5]

      • M1 (metabolite): m/z 397.3 → 376.2.[4][5]

Method Validation Parameters:

Parameter Result
Lower Limit of Quantitation (LLOQ) 12 pg/mL.[4][5]
Lower Limit of Detection (LOD) 6 pg/mL.[4][5]
Intra-day Accuracy and Precision 106.8 ± 9.6%.[4][5]

| Inter-day Accuracy and Precision | 90.9 ± 10.9%.[4][5] |

Pharmacokinetic Data (Conventional Vincristine Sulfate (B86663) Injection - VSI): A separate study in Chinese patients with malignant lymphoma, which also utilized vinblastine as the internal standard, provided the following pharmacokinetic parameters for a 1.4 mg/m² dose of conventional vincristine sulfate injection (VSI).[3]

ParameterValue
Cmax (Maximum Concentration) 26.6 ng/mL.[3]
AUC0-inf (Area Under the Curve) 95.1 ng/mL*h.[3]
CL (Clearance) 22.1 L/h.[3]
Vz (Volume of Distribution) 688.8 L.[3]
t1/2 (Half-life) 22.5 h.[3]

Visualizations

Experimental Workflow for Vincristine Quantification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing p1 Biological Sample Collection (e.g., Plasma, Blood) p2 Addition of Internal Standard p1->p2 p3 Protein Precipitation or Liquid-Liquid Extraction p2->p3 p4 Evaporation and Reconstitution p3->p4 a1 Chromatographic Separation (e.g., C18 Column) p4->a1 a2 Mass Spectrometric Detection (ESI-MS/MS) a1->a2 a3 Data Acquisition (MRM Mode) a2->a3 d1 Peak Integration and Ratio Calculation (Analyte/IS) a3->d1 d2 Concentration Determination (Calibration Curve) d1->d2 d3 Pharmacokinetic Parameter Calculation d2->d3 G VCR Vincristine Metabolism Hepatic Metabolism VCR->Metabolism Elimination Biliary and Renal Elimination VCR->Elimination Unchanged Drug M1 M1 Metabolite Metabolism->M1 Primary Pathway CYP3A CYP3A Enzymes (e.g., CYP3A4, CYP3A5) CYP3A->Metabolism Catalyzes M1->Elimination

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Vincristine-d3 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Vincristine-d3 Sulfate are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. Vincristine-d3 Sulfate, a deuterium-labeled form of the antineoplastic drug Vincristine Sulfate, is classified as a hazardous substance due to its cytotoxic, mutagenic, and reproductive toxicity properties.[1][2] Therefore, all waste generated from its use must be managed as hazardous/special waste to mitigate risks to human health and the environment.[3]

Immediate Safety and Handling Protocols

Before beginning any procedure involving Vincristine-d3 Sulfate, it is crucial to have a comprehensive understanding of the associated risks and the necessary safety precautions. Personnel handling this compound should be thoroughly trained in the management of cytotoxic drugs.[4]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling Vincristine-d3 Sulfate is the use of appropriate PPE to prevent exposure through inhalation, skin contact, or ingestion.[5] Recommended PPE includes:

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Gown: A protective gown to shield against contamination of personal clothing.

  • Eye Protection: Safety goggles or a face shield to protect against splashes.

  • Respiratory Protection: A dust respirator or an approved HEPA respirator, especially when handling the powder form, to prevent inhalation.[5][6]

Handling Guidelines:

  • All handling of Vincristine-d3 Sulfate should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of airborne exposure.[7]

  • Avoid generating dust when working with the solid form of the compound.[5]

  • Do not eat, drink, or smoke in areas where Vincristine-d3 Sulfate is handled.[7]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[7]

Comprehensive Disposal Plan

The disposal of Vincristine-d3 Sulfate and any materials contaminated with it must follow strict protocols for hazardous waste. It is illegal and unsafe to mix this type of waste with general laboratory or municipal waste.[3]

Step-by-Step Disposal Procedure:

  • Segregation: All Vincristine-d3 Sulfate waste must be segregated from other waste streams at the point of generation.[3][4]

  • Containerization:

    • Unused Product: Unused or expired Vincristine-d3 Sulfate should remain in its original container if possible, or be placed in a clearly labeled, sealed, and leak-proof container.[6] An orange chemical waste label should be completed and affixed to the container.[8]

    • Contaminated Solids (Non-Sharps): Items such as contaminated gloves, gowns, bench paper, and plasticware should be placed in designated yellow clinical waste bags with purple lids or in rigid, leak-proof containers that are clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[1][3][8]

    • Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with Vincristine-d3 Sulfate must be disposed of in a puncture-proof sharps container with a purple lid, specifically designated for cytotoxic sharps.[1][6] These containers should not be overfilled.

    • Contaminated Liquids: Liquid waste containing Vincristine-d3 Sulfate must not be poured down the drain.[5][8] It should be collected in a leak-proof, labeled container. For transport and final disposal, an absorbent material can be added to the liquid to solidify it.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the appropriate hazard symbols.[4]

  • Storage: Store sealed and labeled waste containers in a secure, designated area away from general traffic until they are collected for disposal.

  • Final Disposal: The ultimate disposal method for cytotoxic waste is high-temperature incineration at a permitted hazardous waste facility.[1] This must be carried out by a certified waste transporter. A hazardous waste consignment note must accompany the waste to its final destination.[1]

Key Disposal and Safety Information

ItemSpecificationSource
Waste Classification Hazardous/Special Waste, Cytotoxic/Cytostatic Waste[3]
Primary Container (Non-Sharps) Yellow clinical waste bags with purple lids or rigid yellow containers with purple lids. Labeled "Chemotherapeutic Waste".[1][3][8]
Sharps Container Puncture-proof sharps container with a purple lid.[1]
European Waste Catalogue (EWC) Codes 18 01 03, 18 01 08 (for human healthcare)[1][3]
Hazard Property (HP) Codes HP6 (Toxic), HP7 (Carcinogenic), HP10 (Toxic for reproduction), HP11 (Mutagenic)[1]
Final Disposal Method High-temperature incineration.[1]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Kit Contents: It is highly recommended to have a cytotoxic spill kit readily available.[5][6] This kit should include:

  • Impermeable body covering and shoe covers

  • Chemical-resistant gloves

  • Safety goggles

  • Approved HEPA respirator

  • Absorbent materials (e.g., spill control pillows, absorbent towels)

  • Disposable dustpan and scoop

  • Sharps container

  • Designated hazardous waste bags and labels

Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Before beginning cleanup, put on all necessary personal protective equipment from the spill kit.

  • Contain the Spill:

    • For powders: Gently cover the spill with damp absorbent material to avoid making the powder airborne. Do not sweep dry powder.[5]

    • For liquids: Cover the spill with absorbent pads or pillows, working from the outside in.

  • Clean the Area:

    • Use a scoop and dustpan to collect the absorbed material and place it into a designated cytotoxic waste container.

    • Clean the spill area thoroughly with an appropriate cleaning agent, and dispose of all cleaning materials as cytotoxic waste.

  • Decontaminate: Once the spill is cleaned, decontaminate the area according to your facility's procedures.

  • Dispose of Waste: Seal the waste container, label it appropriately, and place it in the designated hazardous waste storage area.

  • Personal Decontamination: Remove PPE carefully to avoid self-contamination and dispose of it as cytotoxic waste. Wash hands and any exposed skin thoroughly.

Disposal Workflow for Vincristine-d3 Sulfate

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposal Unused_Product Unused Vincristine-d3 Sulfate Sealed_Container Original or Sealed, Labeled Container Unused_Product->Sealed_Container Place in Contaminated_Solids Contaminated Solids (Gloves, Gowns) Purple_Lid_Bag Yellow Bag with Purple Lid Contaminated_Solids->Purple_Lid_Bag Place in Contaminated_Sharps Contaminated Sharps (Needles, Syringes) Sharps_Container Purple-Lidded Sharps Container Contaminated_Sharps->Sharps_Container Place in Contaminated_Liquids Contaminated Liquids Liquid_Container Leak-Proof, Labeled Liquid Waste Container Contaminated_Liquids->Liquid_Container Collect in Secure_Storage Secure Hazardous Waste Storage Area Sealed_Container->Secure_Storage Purple_Lid_Bag->Secure_Storage Sharps_Container->Secure_Storage Liquid_Container->Secure_Storage Waste_Collection Collection by Certified Waste Transporter Secure_Storage->Waste_Collection Prepare for Incineration High-Temperature Incineration Waste_Collection->Incineration Transport to

Caption: Vincristine-d3 Sulfate Disposal Workflow.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。